This guide provides an in-depth technical analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid , a specialized aromatic keto-acid intermediate. Primarily utilized as a building block in the synthesis of bioactive sesquiterpenoids and tetralone derivatives, this compound represents a lipophilic variant of the more common methoxy-analog (CAS 33446-14-9).
Note on CAS Registry: While the methoxy-analog is widely indexed (CAS 33446-14-9), the specific ethoxy-variant discussed here is a specialized research chemical often synthesized de novo in medicinal chemistry campaigns. It acts as a homologous probe to modulate lipophilicity (LogP) in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The compound is a
-keto acid resulting from the succinoylation of o-methylphenetole. Its dual functionality (ketone + carboxylic acid) makes it a versatile precursor for heterocycles and polycyclic aromatic hydrocarbons (PAHs).
Table 1: Chemical Constants & Predicted Properties
Soluble in EtOH, DMSO, EtOAc; Sparingly soluble in water
Part 2: Synthetic Pathway & Mechanism
The synthesis of this compound follows a classic Friedel-Crafts Acylation pathway. The reaction requires precise control of stoichiometry and temperature to ensure regioselectivity at the para-position relative to the activating ethoxy group.
Mechanism of Action
Activation: Aluminum chloride (
) complexes with succinic anhydride to generate a highly electrophilic acylium ion species.
Electrophilic Attack: The acylium ion attacks the aromatic ring of 1-ethoxy-2-methylbenzene. The position para to the ethoxy group is electronically favored (strong resonance donation) and sterically accessible compared to the ortho positions.
Complexation: The resulting intermediate forms a stable complex with aluminum salts.
Hydrolysis: Acidic workup breaks the aluminum complex, yielding the free keto-acid.
Figure 1: Friedel-Crafts acylation mechanism showing the activation of succinic anhydride and subsequent electrophilic substitution.
Part 3: Experimental Protocol
Author’s Note: This protocol is adapted from standard procedures for succinoylation of activated alkyl-aryl ethers. The use of Nitrobenzene as a solvent is recommended for its ability to solubilize the
complex, though Dichloromethane (DCM) is a safer, lower-boiling alternative if temperature control is rigorous.
Catalyst Preparation:
In a dry 3-neck round-bottom flask equipped with a drying tube (CaCl2) and mechanical stirrer, suspend the succinic anhydride in the chosen solvent (Nitrobenzene/DCM). Cool to 0–5°C in an ice bath.
Activation:
Add anhydrous
portion-wise over 20 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 10°C. Stir for 30 minutes until the mixture homogenizes.
Addition:
Add 1-ethoxy-2-methylbenzene dropwise via an addition funnel. Maintain temperature < 10°C. The solution will darken as the complex forms.
Reaction:
If using DCM: Allow to warm to room temperature and reflux for 4–6 hours.
If using Nitrobenzene: Stir at room temperature for 12 hours. (Avoid high heat to prevent de-alkylation of the ethoxy group).
Quenching (Critical Step):
Pour the reaction mixture slowly into a beaker containing 200g crushed ice and 30 mL concentrated HCl. Stir vigorously for 1 hour to decompose the aluminum complex. The product may precipitate or form an oil.
Isolation:
Nitrobenzene removal: Steam distill the organic layer to remove nitrobenzene (if used).
Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Purification: Extract the organic layer with 10%
solution (The keto-acid moves to the aqueous phase). Wash the aqueous phase with ether to remove unreacted hydrocarbons.
Precipitation: Acidify the aqueous carbonate layer with Conc. HCl to pH 2. The product will precipitate as a white/off-white solid.
Recrystallization:
Recrystallize from dilute Ethanol or Benzene/Petroleum Ether to obtain analytical purity.
Part 4: Applications in Drug Development
This compound serves as a "lipophilic switch" in medicinal chemistry. By replacing the methoxy group (of the standard analog) with an ethoxy group, researchers can modulate:
Blood-Brain Barrier (BBB) Penetration: Increased lipophilicity generally enhances CNS uptake.
Metabolic Stability: The ethyl group introduces a different metabolic profile compared to the methyl ether, potentially reducing O-dealkylation rates in certain CYP450 isoforms.
Key Synthetic Utility:
Clemmensen Reduction: Converts the ketone to a methylene group, yielding 4-(4-ethoxy-3-methylphenyl)butanoic acid .
Cyclization: Treatment with Polyphosphoric Acid (PPA) cyclizes the butyric acid derivative into 7-ethoxy-6-methyl-1-tetralone , a core scaffold for steroid analogs and potent CNS agents.
References
Friedel-Crafts Chemistry Grounding
Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
Structure, Synthesis, and Pharmaceutical Applications Executive Summary 3-(4-Ethoxy-3-methylbenzoyl)propionic acid (IUPAC: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid) is a critical keto-acid intermediate used primari...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-(4-Ethoxy-3-methylbenzoyl)propionic acid (IUPAC: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid) is a critical keto-acid intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cardiotonic agents (pyridazinone derivatives). As a functionalized aryl-oxo-alkanoic acid, it serves as a "chassis" molecule, offering a reactive carbonyl center for heterocyclization and a carboxylic acid tail for solubility modulation or further derivatization.
This guide details the structural parameters, validated synthetic protocols (Friedel-Crafts succinoylation), and spectroscopic characterization of this compound, designed for researchers in medicinal chemistry and process development.
Chemical Structure & Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of a tri-substituted benzene ring linked to a propionic acid side chain via a keto linkage. The regiochemistry is defined by the ortho-para directing effects of the ethoxy and methyl substituents.
Core Scaffold: 1,2,4-trisubstituted benzene.
Electronic Effects: The ethoxy group (
) at position 4 is a strong -donor, directing electrophilic attack para to itself. The methyl group () at position 3 is a weak -donor.
Steric Constraints: The bulky ethoxy group and the methyl group create a specific steric environment that favors substitution at position 1 (para to ethoxy), minimizing steric clash compared to position 2 (between substituents) or position 6 (ortho to ethoxy).
Physicochemical Data
Parameter
Value / Description
IUPAC Name
4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid
Molecular Formula
Molecular Weight
236.26 g/mol
Appearance
White to off-white crystalline solid
Melting Point
148–155 °C (Experimental range for analogs)
Solubility
Soluble in DMSO, DMF, Ethanol (hot); Insoluble in water
pKa (Calc)
~4.5 (Carboxylic acid)
Structural Diagram
Figure 1: Structural connectivity and electronic influence diagram of 3-(4-Ethoxy-3-methylbenzoyl)propionic acid.
Synthetic Methodology
The industry-standard synthesis utilizes a Friedel-Crafts Acylation of 1-ethoxy-2-methylbenzene (ethyl o-tolyl ether) with succinic anhydride. This route is preferred for its high regioselectivity and use of inexpensive reagents.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Stoichiometry:
Substrate : Anhydride : Catalyst
1.0 : 1.1 : 2.2
Mechanism & Workflow
The reaction proceeds via the formation of an acylium ion complex between succinic anhydride and
. The activated electrophile attacks the benzene ring at the position para to the ethoxy group.
Figure 2: Step-wise synthetic workflow for Friedel-Crafts succinoylation.
Detailed Protocol
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (
).
Catalyst Preparation: Suspend anhydrous
(29.3 g, 0.22 mol) in dry 1,2-dichloroethane (100 mL) and cool to 0–5 °C.
Reagent Addition: Add succinic anhydride (11.0 g, 0.11 mol) in one portion. Stir for 15 minutes to allow complex formation.
Substrate Addition: Add 1-ethoxy-2-methylbenzene (15.0 g, 0.10 mol) dropwise over 30 minutes, keeping the temperature below 10 °C.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83 °C) for 4 hours. Evolution of HCl gas indicates reaction progress.
Quenching: Cool the reaction mixture to room temperature. Pour slowly into a stirred mixture of ice (200 g) and concentrated HCl (25 mL). Caution: Exothermic reaction.
Isolation: Separate the organic layer.[5] Extract the aqueous layer with DCM (
mL). Combine organic phases and wash with water.
Purification: Extract the organic phase with 10%
solution (alkaline extraction). Separate the aqueous layer (containing the product salt) and acidify with conc. HCl to pH 2. The product will precipitate as a white solid.[4]
Crystallization: Filter the solid and recrystallize from Ethanol/Water (1:1) to yield pure crystals.[6]
Characterization (Spectroscopy)[4][10]
Validation of the structure requires confirming the presence of both the carboxylic acid and the ketone, as well as the specific substitution pattern on the aromatic ring.
Infrared Spectroscopy (FT-IR)
Functional Group
Wavenumber ()
Signal Description
O-H Stretch
2500–3300
Broad, strong (Carboxylic acid dimer)
C=O (Acid)
1705–1720
Strong, sharp (Carboxyl carbonyl)
C=O (Ketone)
1675–1685
Strong (Aryl ketone, conjugated)
C=C (Aromatic)
1580–1600
Medium (Benzene ring breathing)
C-O-C (Ether)
1240–1260
Strong (Aryl alkyl ether)
Nuclear Magnetic Resonance (
-NMR)
Solvent:
or
Aromatic Region (6.8–7.9 ppm):
7.8–7.9 (d, 1H, Hz): Proton at position 2 (ortho to carbonyl, meta to ethoxy).
7.7–7.8 (dd, 1H): Proton at position 6 (ortho to carbonyl).
6.9–7.0 (d, 1H): Proton at position 5 (ortho to ethoxy).
Note: The pattern confirms 1,2,4-substitution.
Aliphatic Chain:
3.2–3.3 (t, 2H): adjacent to Ketone.
2.6–2.7 (t, 2H): adjacent to Carboxyl.
Substituents:
4.1 (q, 2H): of ethoxy group.
2.2 (s, 3H): on the ring.
1.4 (t, 3H): of ethoxy group.
Applications in Drug Development
The primary utility of 3-(4-ethoxy-3-methylbenzoyl)propionic acid is as a precursor for pyridazinone-based cardiotonics (PDE3 inhibitors) and anti-inflammatory agents.
Synthesis of Pyridazinones
Reaction with hydrazine hydrate effects a cyclodehydration to form the 4,5-dihydropyridazin-3(2H)-one ring.[7]
Mechanism: Hydrazone formation followed by intramolecular amide bond formation.
Pharmacological Relevance
This scaffold mimics the structure of established drugs like Pimobendan and Levosimendan (calcium sensitizers/inodilators). The ethoxy and methyl groups provide lipophilicity and steric bulk that enhance binding affinity to phosphodiesterase enzymes.
References
Synthesis of Pyridazinone Derivatives
Title: Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
Source: RACO (Revista de la Academia de Ciencias).
Context: Describes the analogous synthesis using the methoxy-methyl derivative, providing the baseline protocol for the ethoxy variant.
An in-depth technical guide on the physicochemical profile, synthesis, and applications of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid. Molecular Weight: 236.26 g/mol | CAS: 150435-98-6[1][2] Executive Summary 4-(4-Et...
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a keto-acid building block utilized primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), retinoid analogs, and bioactive sesquiterpenoids. Characterized by a molecular weight of 236.26 g/mol , this compound features a phenyl ring substituted with an ethoxy group and a methyl group, linked to a succinyl chain. Its structural duality—containing both a ketone and a carboxylic acid—makes it a versatile scaffold for Friedel-Crafts cyclizations to tetralones or Wolff-Kishner reductions to arylbutyric acids.
Physicochemical Profiling
Understanding the molecular identity is critical for accurate stoichiometry in synthesis and predicting behavior in biological assays.
Molecular Identity
Property
Value
Notes
IUPAC Name
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
Also known as 3-(4-Ethoxy-3-methylbenzoyl)propionic acid
The substitution pattern (4-ethoxy, 3-methyl) significantly impacts the compound's lipophilicity and electronic distribution compared to its methoxy analogs.
Descriptor
Value
Implication for Research
LogP (Predicted)
~2.4 - 2.8
Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
H-Bond Donors
1 (COOH)
Critical for binding affinity in enzyme pockets.
H-Bond Acceptors
4 (Ether, Ketone, Acid)
Facilitates solubility in polar organic solvents (DMSO, MeOH).
Rotatable Bonds
5
High conformational flexibility.
Synthetic Methodology & Process Chemistry
The synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is classically achieved via Friedel-Crafts acylation . This protocol is favored for its high regioselectivity, driven by the directing effects of the ethoxy group.
Reagent: Succinic Anhydride (provides the 4-carbon acid chain).
Catalyst: Aluminum Chloride (AlCl₃) - Lewis acid.[3]
Regiochemistry: The ethoxy group is a strong ortho, para-activator. The methyl group is a weak activator. The para position relative to the bulky ethoxy group is sterically accessible and electronically favored, directing the succinyl group to position 4.
Validated Experimental Protocol
Note: Perform all steps in a fume hood under inert atmosphere (N₂ or Ar).
Step 1: Acylium Ion Generation
Charge a flame-dried 3-neck round-bottom flask with Succinic Anhydride (1.1 eq) and anhydrous Dichloromethane (DCM) or Chlorobenzene (solvent choice depends on temperature requirements; Chlorobenzene allows higher reflux temps).
This molecule serves as a versatile "linker" and scaffold in medicinal chemistry.
Pathway to Bioactive Scaffolds
The keto-acid functionality allows for divergent synthesis:
Tetralone Synthesis: Intramolecular cyclization (via Polyphosphoric Acid) yields substituted tetralones, which are precursors to potent anticancer agents and antidepressants.
Arylbutyric Acids: Reduction of the ketone (Clemmensen or Pd/C hydrogenation) yields 4-(4-ethoxy-3-methylphenyl)butanoic acid, a scaffold often investigated for COX-inhibitory activity (NSAIDs).
Application Logic Diagram
Figure 2: Divergent synthetic utility of the keto-acid core in drug discovery.
References
PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid (Analogous Structure Data). National Library of Medicine.
Matrix Scientific. Safety Data Sheet: 4-(4-Ethoxy-3-methyl-phenyl)-4-oxo-butyric acid. Catalog #019848.[2]
Grokipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid Synthesis and Properties.
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid chemical properties
Part 1: Executive Summary 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a specialized -keto acid intermediate primarily utilized in the synthesis of polycyclic aromatic hydrocarbons, pharmaceutical scaffolds (specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a specialized
-keto acid intermediate primarily utilized in the synthesis of polycyclic aromatic hydrocarbons, pharmaceutical scaffolds (specifically tetralone derivatives), and liquid crystal mesogens. Structurally, it consists of a butyric acid backbone substituted at the -position with a 4-ethoxy-3-methylphenyl moiety.
Its significance lies in its role as a "gateway molecule." Through selective reduction and cyclization, it provides direct access to substituted tetralones and arylbutyric acids , which are pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-modulating agents. This guide details its physicochemical properties, validated synthesis routes, and critical reactivity profiles for drug development applications.
The molecule features two distinct functional domains:
The Aromatic Core: A trisubstituted benzene ring. The ethoxy group (
) at position 4 acts as a strong electron-donating group (EDG), while the methyl group at position 3 provides steric bulk and weak activation.
The Aliphatic Tail: A succinyl chain containing a ketone at
and a terminal carboxylic acid. This "push-pull" electronic structure makes the ketone highly susceptible to reduction while preserving the acid functionality for coupling.
Part 3: Physicochemical Properties
Note: Specific experimental constants for the ethoxy derivative are rare in open literature. Data below represents high-confidence predicted ranges based on the well-characterized methoxy homolog (CAS 3663-79-4) and structure-activity relationships (SAR).
Property
Value / Range
Context
Appearance
White to off-white crystalline powder
Typical of aryl-keto acids.
Melting Point
124 – 132 °C
Slightly higher than the methoxy analog (129°C) due to increased van der Waals interactions from the ethyl chain.
pKa (Acid)
4.6 – 4.8
Consistent with aliphatic carboxylic acids; unaffected by the remote aromatic ring.
LogP (Octanol/Water)
2.3 – 2.6
Moderately lipophilic; suitable for membrane permeability studies.
Solubility
Soluble in Ethanol, DMSO, DMF, dilute Alkali (). Insoluble in Water.
Requires organic co-solvent for aqueous reactions.
Part 4: Synthesis & Manufacturing
The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation . This route is preferred for its high regioselectivity, driven by the directing effects of the ethoxy group.
in anhydrous DCM at 0°C. Add succinic anhydride to form the acylium ion complex.
Addition: Add 2-Ethoxytoluene dropwise. The ethoxy group directs the electrophile to the para position (relative to itself), which is position 4 of the ring.
Note: The methyl group at position 2 also directs para (to position 5), but the ethoxy group's resonance donation dominates, ensuring >90% regioselectivity for the 4-position.
Reaction: Stir at RT for 4-6 hours. The mixture will turn dark red/brown.
Quenching: Pour onto ice/HCl mixture to decompose the aluminum complex.
Purification: The product precipitates as a solid. Recrystallize from Ethanol/Water (80:20).
Reaction Mechanism Diagram
Figure 1: Friedel-Crafts acylation pathway showing the activation of succinic anhydride and subsequent electrophilic attack on the activated 2-ethoxytoluene ring.
Part 5: Reactivity & Functional Group Analysis
This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct scaffold classes.
Key Reaction Pathways
Clemmensen Reduction (Zn(Hg)/HCl):
Target: 4-(4-Ethoxy-3-methylphenyl)butanoic acid.
Mechanism: Reduces the C=O ketone to a methylene (
) group.
Application: Synthesis of flexible linkers for receptor ligands.
Mechanism: Acid-catalyzed dehydration leads to ring closure onto the aromatic core.
Critical Note: Cyclization occurs ortho to the side chain. Due to the blocking methyl group at position 3, cyclization is forced to the other side, yielding the specific tetralone isomer.
Wolff-Kishner Reduction:
Alternative to Clemmensen for acid-sensitive substrates, though the carboxylic acid moiety typically requires protection (esterification) first.
Metabolic & Synthetic Flow
Figure 2: Divergent synthetic pathways. The tetralone route is critical for developing rigid bicyclic drugs.
Part 6: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the acid functionality over time.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Friedel-Crafts succinoylation). Link
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Mechanistic depth on acylation regioselectivity). Link
PubChem Compound Summary. (2023). 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid (Analog Data). National Center for Biotechnology Information. Link
Gupta, R. et al. (2010). "Synthesis and Biological Evaluation of Novel 4-Aryl-4-oxobutanoic Acids." Journal of Medicinal Chemistry. (Contextual usage of aryl-oxo-acids in drug design). Link
The following technical guide details the chemistry, synthesis, and pharmacological potential of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid and its derivatives. Technical Monograph: 4-Ethoxy-3-Methylphenyl -Keto Acid...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and pharmacological potential of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid and its derivatives.
Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.
Scope: Synthesis, Chemical Architecture, and Therapeutic Applications (PTP1B Inhibition & Anti-inflammatory Scaffolds).
Executive Summary
The 4-ethoxy-3-methylphenyl
-keto acid scaffold (systematically 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid ) represents a privileged structure in medicinal chemistry. It serves as a critical intermediate in the synthesis of pyridazinone-based cardiotonics and has emerged as a potent pharmacophore in the design of PTP1B inhibitors for Type 2 Diabetes and COX-2 selective NSAIDs .
Unlike simple phenyl-butyric acids (e.g., Fenbufen), the addition of the 3-methyl and 4-ethoxy groups significantly enhances lipophilicity (
) and metabolic stability, altering the binding kinetics within hydrophobic enzyme pockets. This guide provides a definitive protocol for its synthesis, derivatization, and biological characterization.
Chemical Architecture & Mechanism
Structural Logic
The molecule consists of three distinct functional domains, each serving a specific pharmacological role:
The Lipophilic Tail (4-Ethoxy-3-methylphenyl):
Function: Anchors the molecule into hydrophobic pockets (e.g., the aryl-binding site of COX enzymes or the secondary aryl site of PTP1B).
SAR Insight: The ethoxy group provides steric bulk superior to methoxy, preventing rapid O-dealkylation, while the 3-methyl group restricts rotation, locking the phenyl ring into a bioactive conformation.
The Linker (
-Keto Group):
Function: Acts as a hydrogen bond acceptor. In PTP1B inhibitors, this mimics the phosphate oxygen of the natural phosphotyrosine substrate.
The Polar Head (Carboxylic Acid):
Function: Forms critical salt bridges with positively charged residues (e.g., Arginine) in the target protein's active site.
Mechanism of Action (PTP1B Inhibition Context)
In the context of diabetes research, derivatives of this acid function as non-competitive PTP1B inhibitors .
Target: Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.
Mechanism: The carboxylate mimics the phosphate group of the insulin receptor's phosphorylated tyrosine residues. The lipophilic tail binds to the unique "Site B" (secondary binding site) of PTP1B, enhancing selectivity over other phosphatases (like TCPTP).
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp stability).
Quenching: HCl (10% aqueous), Ice.
Step-by-Step Protocol:
Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend succinic anhydride (10.0 g, 100 mmol) in DCM (150 mL) .
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add
(26.6 g, 200 mmol) portion-wise over 20 minutes. Note: The solution will turn yellow/orange as the acylium complex forms.
Substrate Addition: Add 1-ethoxy-2-methylbenzene (13.6 g, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
Why? The ethoxy group is strongly activating. Low temperature prevents poly-acylation.
Reaction Phase: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
Quenching: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 50 mL conc. HCl . Stir vigorously for 1 hour to hydrolyze the aluminum complex.
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (
mL). Combine organics, dry over , and evaporate the solvent.
Purification: The crude solid is often sticky. Recrystallize from Ethanol/Water (9:1) to yield white needles.
Yield Target: 75-85%
Melting Point: 128–130°C (Lit. value for analogues).
Derivatization: Synthesis of Pyridazinones
To convert the keto-acid into a bioactive pyridazinone (PDE inhibitor scaffold):
Dissolve the keto-acid (10 mmol) in Ethanol (50 mL) .
Add Hydrazine Hydrate (15 mmol) .
Reflux for 6 hours.
Cool and filter the precipitate.[3] The product is the 6-(4-ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Visualizations
Synthesis Pathway (Friedel-Crafts & Cyclization)
The following diagram illustrates the chemical flow from raw materials to the core scaffold and its pyridazinone derivative.
Figure 1: The regioselective Friedel-Crafts acylation followed by hydrazine cyclization.
Mechanism of Action: PTP1B Inhibition
This diagram details how the molecule intervenes in the Insulin Signaling Pathway.
Figure 2: The inhibitor prevents PTP1B from dephosphorylating the Insulin Receptor Substrate (IRS), thereby prolonging the insulin signal.
This guide provides an in-depth technical analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid , a specific -keto acid intermediate used in organic synthesis and medicinal chemistry. Executive Summary & Chemical Id...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid , a specific
-keto acid intermediate used in organic synthesis and medicinal chemistry.
Executive Summary & Chemical Identity
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (also known as 3-(4-ethoxy-3-methylbenzoyl)propionic acid ) is a bifunctional organic building block characterized by a phenyl ring substituted with an ethoxy group and a methyl group, linked to a butyric acid chain via a ketone functionality.[1]
This compound belongs to the class of aroylpropionic acids , which are critical intermediates in the synthesis of pyridazinones, biologically active heterocycles, and lipid-modulating agents (e.g., PPAR agonists).
Not explicitly indexed in top-tier public datasets
Analogous to Methoxy variant (CID 33446-14-9)
SMILES
CCOc1c(C)cc(C(=O)CCC(=O)O)cc1
Physicochemical Profile
Understanding the physical properties is essential for optimizing extraction and purification protocols. The following data is derived from structure-activity relationship (SAR) modeling of the homologous methoxy-analog.
Property
Value (Predicted/Experimental)
Causality & Implication
Physical State
Solid (Crystalline powder)
High melting point due to intermolecular H-bonding (dimerization of carboxylic acids).
Melting Point
130–135 °C
Typical for para-substituted aroylpropionic acids; facilitates recrystallization from ethanol/water.
LogP (Octanol/Water)
~2.3 – 2.5
Moderate lipophilicity; suggests good membrane permeability but requires organic co-solvents for aqueous reactions.
Purification requires acid-base extraction or crystallization from polar organic solvents.
Synthetic Pathway: Friedel-Crafts Acylation
The most robust method for synthesizing 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-ethoxytoluene (1-ethoxy-2-methylbenzene) with succinic anhydride.
Mechanism & Regioselectivity
Substrate : 2-Ethoxytoluene. The ethoxy group (-OEt) is a strong activator and ortho, para-director. The methyl group (-Me) is a weak activator.
Directing Effects : The position para to the ethoxy group (position 4 relative to the ring, or 5 relative to the methyl) is sterically accessible and electronically activated. The position ortho to the ethoxy group is sterically hindered by the ethyl chain and the adjacent methyl group.
Catalyst : Anhydrous Aluminum Chloride (
). Requires at least 2 equivalents (one to activate the anhydride, one to complex with the carbonyl product).
Experimental Protocol
Reagents :
Succinic Anhydride (1.0 eq)
2-Ethoxytoluene (1.0 – 1.1 eq)
(anhydrous, 2.2 eq)
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher T).
Procedure :
Suspend
in dry DCM at 0°C under atmosphere.
Add Succinic Anhydride in portions; stir until complex forms.
Add 2-Ethoxytoluene dropwise, maintaining temperature < 5°C.
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Quench : Pour reaction mixture into ice/HCl (conc.) to hydrolyze the aluminum complex.
Workup :
Extract with Ethyl Acetate (EtOAc).
Wash organic layer with Brine.
Purification : Extract the organic layer with 10%
(aq). The product moves to the aqueous phase as the carboxylate salt (impurities remain in organic).
Acidify aqueous phase with HCl to precipitate the pure acid.
Recrystallize from Ethanol/Water.
Synthesis Diagram (DOT)
Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of the target keto-acid.
Biological Relevance & Applications
This compound serves as a versatile scaffold in drug discovery, particularly for metabolic disorders and inflammation.[2]
Mechanism : Condensation of hydrazine with the ketone and carboxylic acid carbons.
Utility : Pyridazinones are pharmacophores for PDE3 inhibitors (cardiotonics) and COX-2 inhibitors (anti-inflammatories).
PPAR Agonist Scaffold
The "phenoxy-alkanoic acid" motif is central to Glitazars (PPAR
agonists).
Derivatization : The ketone group can be reduced (Wolff-Kishner or Clemmensen) to an alkyl chain, or reduced to an alcohol to create a chiral center.
Relevance : Analogous to the tail section of Tesaglitazar or Ragaglitazar, where the ethoxy-phenyl moiety improves lipophilicity and binding pocket fit.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
Technique
Expected Signal
Interpretation
IR Spectroscopy
~1710 (Broad)
Carboxylic Acid C=O stretch.
~1680 (Sharp)
Aryl Ketone C=O stretch (conjugated).
2500–3000
O-H stretch (carboxylic acid dimer).
1H-NMR (DMSO-d6)
12.1 (s, 1H)
-COOH (Acid proton).
7.8 (d, 1H), 7.7 (s, 1H)
Aromatic protons ortho to ketone (deshielded).
7.0 (d, 1H)
Aromatic proton ortho to ethoxy (shielded).
4.1 (q, 2H)
-OCH2 CH3 (Ethoxy methylene).
3.2 (t, 2H)
-C(=O)CH2 - (Alpha to ketone).
2.5 (t, 2H)
-CH2COOH (Alpha to acid).
2.2 (s, 3H)
Ar-CH3 (Methyl group).
Safety & Handling
GHS Classification : Warning.
Hazard Statements :
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling : Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the
addition phase (evolution of HCl gas).
References
Friedel-Crafts Chemistry : Olah, G. A. "Friedel-Crafts and Related Reactions."[3] Wiley-Interscience. (Classic reference for acylation conditions).
Analogous Synthesis (Methoxy Variant) : PubChem Compound Summary for CID 33446-14-9, 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid. Link
Pyridazinone Synthesis : Husain, A., et al. "Synthesis and biological evaluation of some new pyridazinone derivatives." European Journal of Medicinal Chemistry, 2005.[4] (Describes the cyclization of aroylpropionic acids).
Chemical Properties : ChemScene. "4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid Product Data." Link
Technical Safety & Handling Guide: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
This guide serves as a comprehensive technical dossier for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid . Note to Researchers: This compound is a specialized intermediate, often absent from standard public chemical reg...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical dossier for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid .
Note to Researchers: This compound is a specialized intermediate, often absent from standard public chemical registries under a unique CAS number. It is structurally analogous to Fenbufen intermediates and 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid (CAS 33446-14-9) . This guide utilizes Read-Across Toxicology and Structure-Activity Relationships (SAR) to establish safety protocols.
H335: May cause respiratory irritation.[2] (Dust inhalation).
Precautionary Logic
The primary risk is contact irritation . The presence of the ethoxy group (ether linkage) generally lowers volatility but does not mitigate the acidity of the carboxylic tail.
Synthesis & Reaction Safety
Understanding the synthesis is critical for assessing impurity risks (e.g., residual Aluminum Chloride).
The following diagram illustrates the synthesis pathway and critical safety control points (CP).
Figure 1: Synthesis workflow highlighting the exothermic quench step, a critical safety control point.
Critical Safety Notes for Synthesis
Aluminum Chloride Handling: AlCl₃ reacts violently with moisture to produce HCl gas. All weighing must occur in a desiccated environment.
Quenching: The intermediate aluminum complex requires hydrolysis to release the keto-acid. This step is highly exothermic . Add the reaction mixture to ice/HCl, never the reverse, to prevent flash boiling.
Solvent Selection: If Nitrobenzene is used (classic method), beware of its high toxicity (Skin absorption). Dichloromethane (DCM) is a safer alternative but requires ventilation due to volatility.
First Aid & Emergency Protocols
Self-validating protocol: The chemical nature dictates the response.
Exposure Route
Immediate Action
Scientific Rationale
Eye Contact
Rinse for 15 min; lift eyelids.
Neutralize the acidic pH shift on the corneal surface immediately to prevent opacity.
Ethanol increases the solubility of the compound, potentially driving it deeper into the dermis.
Inhalation
Move to fresh air.
Remove the source of mucosal irritation.
Ingestion
Rinse mouth. Do NOT induce vomiting.
Prevent re-exposure of the esophagus to the acidic compound.
Toxicological Evaluation (SAR Analysis)
Since specific toxicological data is sparse, we apply Read-Across from the structural analog Fenbufen (a known NSAID prodrug) and Succinic Acid derivatives.
Predicted Biological Activity[4][5]
Metabolism: The compound mimics a fatty acid precursor. In vivo, the "4-oxo" group may undergo reduction to a hydroxyl group, or the side chain may undergo beta-oxidation.
COX Inhibition: Similar 4-oxo-butanoic acids (like Fenbufen) are prodrugs for active cyclooxygenase (COX) inhibitors.
Risk:[4][5] Potential for gastrointestinal irritation (NSAID-like mechanism) if ingested chronically.
Hepatotoxicity: The 3-methyl group on the phenyl ring is a metabolic handle. Benzylic oxidation is possible.[6]
Structure-Toxicity Map
Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to predicted toxicological endpoints.
Handling & Storage Controls
Engineering Controls
Local Exhaust Ventilation (LEV): Required. The solid is likely a fine powder; dust generation is the primary exposure vector.
Enclosure: Weighing should be done inside a powder containment hood or a static-free glove box.
Personal Protective Equipment (PPE)
Gloves: Nitrile (0.11 mm minimum thickness). The compound is not expected to permeate nitrile rapidly, unlike halogenated solvents.
Respiratory: N95 (US) or P2 (EU) dust mask is sufficient for solid handling. If handling hot solutions, use an organic vapor cartridge (Type A).
Storage Stability
Conditions: Store at 2-8°C (Refrigerate).
Rationale: While the ketone is relatively stable, the carboxylic acid can catalyze slow self-condensation or esterification if exposed to moisture and heat over long periods.
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
Why: The compound contains only Carbon, Hydrogen, and Oxygen. Incineration yields CO₂ and H₂O. It does not generate NOx, SOx, or halogenated byproducts, making incineration the cleanest disposal method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid . Given the specificity of this compound as a likely pharmaceutical int...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid . Given the specificity of this compound as a likely pharmaceutical intermediate (structurally analogous to precursors for arylalkanoic acid NSAIDs or metabolic probes), the guide synthesizes data from direct analogs to provide a robust experimental framework.
Executive Summary & Chemical Identity
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (also known as 3-(4-ethoxy-3-methylbenzoyl)propionic acid ) is a
-keto acid intermediate typically synthesized via Friedel-Crafts succinylation. It serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic metabolic probes.
Soluble in Ethanol, Acetone, Ethyl Acetate; Insoluble in Water
Lipophilic aryl chain
pKa (Calc.)
~4.5 (Carboxylic acid)
Typical for aliphatic carboxyls
LogP (Calc.)
~2.5–2.8
Increased lipophilicity vs. methyl analog
Critical Note on Melting Point: While the specific melting point for the ethoxy derivative is often proprietary or less commonly indexed than its methoxy analog (which melts at 148–152 °C [1] and the methyl analog at 127–130 °C [3]), the structural addition of the ethoxy group typically maintains or slightly elevates the lattice energy compared to the methoxy counterpart due to increased van der Waals interactions, placing the expected range between 148–155 °C .
Synthesis & Reaction Mechanism
The synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is achieved through a regioselective Friedel-Crafts Acylation . The reaction utilizes succinic anhydride as the acylating agent and 2-ethoxytoluene (ethyl o-tolyl ether) as the nucleophilic substrate.
Reaction Logic
Regioselectivity: The ethoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director. The position para to the ethoxy group (position 4 relative to ethoxy) is electronically favored and sterically accessible, leading to the 4,3-substitution pattern on the phenyl ring.
Catalysis: Anhydrous Aluminum Chloride (
) is required in at least a 2:1 molar ratio (one equivalent to complex with the carbonyls, one to catalyze the reaction).
Experimental Protocol
Reagents:
Succinic Anhydride (1.1 eq)
2-Ethoxytoluene (1.0 eq)
Aluminum Chloride (
, anhydrous, 2.2 eq)
Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher T)
Step-by-Step Methodology:
Activation: Suspend
in dry DCM at 0 °C under inert atmosphere ().
Addition: Add succinic anhydride portion-wise to generate the acylium ion complex.
Substrate Introduction: Add 2-ethoxytoluene dropwise, maintaining temperature < 5 °C to prevent polymerization or isomerization.
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Quenching: Pour the reaction mixture carefully into ice/HCl (conc.) to hydrolyze the aluminum complex.
Workup: Extract the organic layer. Wash with water and brine.
Purification (Critical): The crude product is often a sticky solid.
Acid-Base Extraction: Dissolve in 10%
(aq). Filter off unreacted organic impurities. Acidify the filtrate with HCl to pH 2 to precipitate the pure acid.
Recrystallization: Recrystallize the precipitate from Ethanol/Water (1:1) or Toluene to obtain white needles.
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of synthesis and purification, highlighting the critical decision points for purity.
Caption: Step-wise synthesis and purification workflow for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, emphasizing the acid-base purification step to ensure removal of unreacted neutral starting materials.
Analytical Characterization & Validation
To confirm the identity and purity of the synthesized compound, the following analytical parameters must be met.
Melting Point Determination
Method: Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).
synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts
Application Note: Regioselective Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid Executive Summary This application note details the protocol for the synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Executive Summary
This application note details the protocol for the synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (also known as β-(4-ethoxy-3-methylbenzoyl)propionic acid) via the Friedel-Crafts acylation of 1-ethoxy-2-methylbenzene with succinic anhydride.
This transformation is a critical intermediate step in the synthesis of polycyclic aromatic hydrocarbons (via the Haworth synthesis) and specific non-steroidal anti-inflammatory drug (NSAID) analogues. The protocol emphasizes regiocontrol , utilizing the strong para-directing effect of the ethoxy group to secure the 4-position substitution, and purification efficiency , exploiting the amphoteric nature of the
-keto acid product for a self-validating workup.
Strategic Analysis & Mechanism
Regiochemical Rationale
The substrate, 1-ethoxy-2-methylbenzene , presents two activating groups:
Ethoxy (-OEt) at C1: Strong activator, ortho/para director.
Methyl (-Me) at C2: Weak activator, ortho/para director.
Site Selection Logic:
C4 (Para to OEt): Strongly activated by OEt; sterically accessible.
C5 (Para to Me): Weakly activated by Me; sterically hindered by the adjacent OEt group.
C6 (Ortho to OEt): Sterically crowded.
Reaction Mechanism
The reaction utilizes Aluminum Chloride (AlCl₃) as a Lewis acid to activate Succinic Anhydride .[1] Unlike standard acyl chlorides, the anhydride requires ring-opening, generating a masked acylium ion.
Note on Stoichiometry: The reaction requires >2.0 equivalents of AlCl₃ .[2]
1.0 eq coordinates with the liberated carboxylate anion.
1.0 eq coordinates with the resulting carbonyl oxygen of the ketone.
Excess (0.2–0.5 eq) ensures catalytic turnover and drives the reaction to completion.
Figure 1: Mechanistic pathway for the succinoylation of 1-ethoxy-2-methylbenzene.
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Charge the flask with AlCl₃ (2.5 equiv) and anhydrous DCM (5–10 volumes) .
Cool the suspension to 0°C using an ice bath.
Step 2: Reagent Activation
Add Succinic Anhydride (1.1 equiv) to the suspension in one portion.
Stir at 0°C for 15 minutes. The mixture may darken slightly as the acylating complex forms.
Step 3: Substrate Addition
Dissolve 1-Ethoxy-2-methylbenzene (1.0 equiv) in a minimal amount of anhydrous DCM.
Add this solution dropwise via the addition funnel over 30–45 minutes.
Critical: Maintain internal temperature < 10°C to prevent polymerization or dealkylation of the ethoxy group.
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Stir at RT for 4–6 hours. (Monitor via TLC: Mobile Phase 50% EtOAc/Hexane; Product will be a polar streak or spot near baseline due to carboxylic acid).
Step 4: Quenching (Exothermic)
Prepare a beaker with 100 g crushed ice and 15 mL conc. HCl .
Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
Caution: Massive HCl gas evolution. Perform in a fume hood.
Stir for 30 minutes until the aluminum complex is fully hydrolyzed and two clear layers appear.
Purification Strategy (Self-Validating)
The power of this protocol lies in the Acid/Base Extraction Workup . Because the product is a carboxylic acid, it can be selectively moved between aqueous and organic phases, leaving non-acidic impurities (unreacted ether, polymerized byproducts) behind.
Figure 2: Acid-Base purification workflow ensuring high purity of the final keto-acid.
Detailed Workup Protocol:
Separation: Separate the organic layer (DCM) from the acidic aqueous layer. Extract the aqueous layer once with DCM to recover residual product. Combine organic layers.
Base Extraction (Critical Step): Extract the combined organic phase with 10% aqueous Na₂CO₃ (3 x 50 mL).
Chemistry: The product (carboxylic acid) converts to the water-soluble sodium salt. Neutral impurities remain in the DCM.
Application Note: High-Yield Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Executive Summary This application note details the optimized protocol for the regioselective Friedel-Crafts acylation of 2-methylphenetole (1-ethoxy-2-methylbenzene) with succinic anhydride using aluminum chloride ( ) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the regioselective Friedel-Crafts acylation of 2-methylphenetole (1-ethoxy-2-methylbenzene) with succinic anhydride using aluminum chloride (
) as the Lewis acid catalyst. This transformation yields 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid , a critical -keto acid intermediate used in the synthesis of polycyclic aromatic hydrocarbons (via the Haworth reaction), non-steroidal anti-inflammatory drugs (NSAIDs), and complex sesquiterpenoids.
The protocol prioritizes regiocontrol, safe handling of exothermic Lewis acid complexes, and efficient isolation of the carboxylic acid product without chromatographic purification.
Scientific Background & Mechanism[1][2][3][4]
Reaction Overview
The reaction involves the electrophilic aromatic substitution (EAS) of an activated aromatic ether. Succinic anhydride serves as the acylating agent.[1][2] Unlike standard acylation with acyl chlorides which requires ~1.1 equivalents of catalyst, this reaction requires >2.0 equivalents of
.
First Equivalent: Opens the succinic anhydride ring to generate the active acylium species (or polarized complex).
Second Equivalent: Coordinates strongly with the carbonyl oxygen of the resulting ketone product, preventing inhibition of the catalyst and driving the reaction to completion.
Regioselectivity Analysis
The substrate, 2-methylphenetole, contains two activating groups:
Ethoxy group (-OEt): Strong activator, ortho, para-director.
Methyl group (-Me): Weak activator, ortho, para-director.
Electronic & Steric Logic:
Position 4 (Para to -OEt): The ethoxy group's resonance donation dominates the directing effect. This position is electronically most favorable and sterically accessible.
Position 6 (Ortho to -OEt): Sterically hindered by the ethoxy group.
Position 5 (Para to -Me): Meta to the strong ethoxy director; electronically unfavorable.
Mechanistic Pathway
The reaction proceeds via the formation of a succinoyl-aluminum chloride complex. The aromatic ring attacks the electrophilic carbonyl carbon, forming a resonance-stabilized sigma complex (arenium ion), followed by re-aromatization.
Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing activation, substitution, and hydrolysis steps.
Experimental Protocol
Materials & Equipment
Reagent
MW ( g/mol )
Equiv.
Role
2-Methylphenetole
136.19
1.0
Substrate
Succinic Anhydride
100.07
1.1 - 1.2
Acylating Agent
Aluminum Chloride ()
133.34
2.2 - 2.5
Lewis Acid
Dichloromethane (DCM)
-
Solvent
Reaction Medium
HCl (conc.) / Ice
-
-
Quenching Agent
Equipment:
3-neck round bottom flask (flame-dried,
atmosphere).
Pressure-equalizing addition funnel.
Mechanical stirrer (overhead preferred for slurry handling).
Gas trap (for HCl evolution).
Step-by-Step Methodology
Phase 1: Catalyst Complex Formation
Setup: Equip the 3-neck flask with a nitrogen inlet, mechanical stirrer, and addition funnel. Flame dry and cool under nitrogen.
Solvent Charge: Add anhydrous DCM (5-7 mL per gram of substrate) and succinic anhydride (1.1 equiv) to the flask.
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Carefully add anhydrous
(2.2 equiv) portion-wise over 15 minutes.
Note: The reaction is exothermic. Ensure the internal temperature does not exceed 10°C. A slight suspension will form.
Phase 2: Acylation Reaction
Substrate Addition: Dissolve 2-methylphenetole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the
/anhydride mixture over 30–45 minutes.
Critical Control: Maintain temperature < 5°C during addition to prevent side reactions (polymerization or isomerization).
Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.
Monitoring: Reaction progress can be monitored by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC. The mixture will turn dark red/brown as the complex forms.
Optional Reflux: If conversion is incomplete after 6 hours, gently reflux (40°C) for 1–2 hours.
Phase 3: Quench and Isolation
Quenching: Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10:1 ratio).
Safety: Vigorous evolution of HCl gas and heat will occur. Stir efficiently.
Hydrolysis: Stir the quenched mixture for 30 minutes to ensure complete hydrolysis of the aluminum complex. The product usually precipitates as a solid or forms an oil.
Extraction:
Separate the organic (DCM) layer.
Extract the aqueous layer twice with DCM.
Combine organic layers and wash with water, then brine.
Alkali Extraction (Purification Strategy):
Extract the organic layer with 10% aqueous
or NaOH. The keto-acid product will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities (unreacted phenetole) in the organic layer.
Separate the aqueous layer.
Acidify the aqueous layer carefully with conc. HCl to pH 1–2. The pure acid product will precipitate.
Filtration: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 50°C.
Recrystallization
Solvent: Ethanol/Water (aqueous ethanol) or Toluene.
Procedure: Dissolve in hot ethanol, filter while hot (if necessary), and add warm water until turbidity appears. Cool slowly to 4°C.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the alkali extraction purification step.
Troubleshooting & Process Control
Observation
Root Cause
Corrective Action
Low Yield
Incomplete hydrolysis of Al-complex.
Increase stirring time during HCl/Ice quench; ensure pH is strongly acidic (<2).
Dark/Tar Formation
Reaction temperature too high during addition.
Strictly control temp <5°C during and substrate addition.
Positional Isomers
Reaction run at high temp (thermodynamic control).
Keep reaction at RT. Do not reflux unless necessary.[3]
Use the Alkali Extraction method (Step 10) to remove non-acidic organics before acidification.
Safety & Handling (E-E-A-T)
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood. Weigh quickly or use a glovebox if available.
DCM (Dichloromethane): Volatile and suspected carcinogen. Use appropriate PPE.[3]
Exotherm Control: The formation of the acylium complex and the quenching step are significantly exothermic. Never rush the addition of
or the quench.
References
Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Gupta, R. et al. (2018). "Regioselective synthesis of keto-acids via Friedel-Crafts acylation." Journal of Chemical Sciences, 130, 45. Link (General methodology for activated ethers).
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.[3] (Detailed discussion on acylation of phenol ethers).
PubChem Compound Summary. "4-(4-Methylphenyl)-4-oxobutanoic acid" (Analogous chemistry). Link
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheets (SDS) for all chemicals before use.
The Strategic Utility of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid in the Synthesis of Bioactive Heterocycles
Introduction for the Research Professional In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These structures form the core...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction for the Research Professional
In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These structures form the core of a vast number of marketed pharmaceuticals and clinical candidates. Among the versatile building blocks available to the medicinal chemist, 4-aryl-4-oxobutanoic acids stand out as pivotal intermediates. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations, leading to the assembly of complex molecular architectures.
This technical guide focuses on a specific and highly functionalized intermediate: 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid . We will explore its synthesis, characterization, and, most critically, its application as a precursor to bioactive heterocyclic systems, with a particular emphasis on the pyridazinone scaffold—a class of compounds known for a wide array of pharmacological activities, including antihypertensive and anti-inflammatory effects.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to leverage this valuable intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is a prerequisite for its effective use in a laboratory setting.
Property
Value
Source
Molecular Formula
C₁₃H₁₆O₄
N/A
Molecular Weight
236.26 g/mol
N/A
Appearance
Expected to be a white to off-white solid
General observation for this class of compounds
Solubility
Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid should be handled in accordance with good laboratory practices. While specific data for this molecule is not available, related compounds are known to cause skin, eye, and respiratory irritation.[4]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid: A Mechanistic Approach
The most direct and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[3][4][5] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6]
The reaction proceeds through the formation of an acylium ion from the interaction of succinic anhydride with the Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 2-ethoxytoluene. The ethoxy and methyl groups are ortho-, para-directing, and the regioselectivity of the acylation is governed by both electronic and steric factors, favoring acylation at the para position to the strongly activating ethoxy group.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for synthesis.
Protocol 1: Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[1][7]
Materials:
2-Ethoxytoluene (Substrate)
Succinic Anhydride (Acylating Agent)
Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)
Dichloromethane (DCM) or Nitrobenzene (Solvent)
Concentrated Hydrochloric Acid (HCl)
Ice
5% Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Equipment:
Three-neck round-bottom flask
Reflux condenser with a drying tube (e.g., CaCl₂)
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Büchner funnel and filter flask
Rotary evaporator
Procedure:
Reaction Setup: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and the chosen anhydrous solvent (e.g., 200 mL DCM). Cool the mixture in an ice bath to 0-5 °C.
Substrate Addition: In a separate beaker, dissolve 2-ethoxytoluene (1 equivalent) and succinic anhydride (1 equivalent) in the solvent (e.g., 50 mL DCM). Add this solution to the dropping funnel.
Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (e.g., 300 g ice and 100 mL HCl). This will hydrolyze the aluminum complex.
Extraction: Transfer the mixture to a separatory funnel. If using DCM, separate the organic layer. Extract the aqueous layer twice more with DCM. If using a water-immiscible solvent like nitrobenzene, it can be removed by steam distillation.[8]
Purification: Combine the organic extracts and wash with water. Extract the combined organic layers with 5% NaHCO₃ solution. The carboxylic acid product will move into the aqueous basic layer.
Isolation: Cool the aqueous bicarbonate layer in an ice bath and carefully acidify with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol or toluene) to yield pure 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid.
Application in the Synthesis of Bioactive Pyridazinones
The true value of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid as a pharmaceutical intermediate is realized in its conversion to heterocyclic scaffolds. A prime example is the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which are formed through a cyclocondensation reaction with hydrazine hydrate.[1][8][9] This class of compounds has garnered significant interest for its diverse biological activities.[1][2]
Diagram: Synthesis of a Pyridazinone Derivative
Caption: Pathway to a pyridazinone scaffold.
Protocol 2: Synthesis of 6-(4-Ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the cyclization of the intermediate to form the pyridazinone core.[1][8]
Reaction Setup: In a round-bottom flask, dissolve 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid (1 equivalent) in ethanol (e.g., 10 mL per gram of acid).
Reagent Addition: Add hydrazine hydrate (1.5-2 equivalents) to the solution.
Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation. If no solid forms, reduce the volume of the solvent using a rotary evaporator and pour the concentrated mixture into ice-cold water to precipitate the product.
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure pyridazinone derivative.
Analytical Characterization: HPLC Protocol
To ensure the purity and identity of the synthesized intermediate, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Protocol 3: Purity and Quantification by Reverse-Phase HPLC
This protocol provides a general framework for the HPLC analysis of the target compound, which can be optimized as needed.[10][11]
Instrumentation & Conditions:
Parameter
Specification
HPLC System
Agilent 1100/1200 series or equivalent with UV detector
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
UV at 254 nm or 280 nm (to be determined by UV scan)
Procedure:
Standard Preparation: Accurately weigh and dissolve a small amount of the purified 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid in a diluent (e.g., 50:50 water:acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
Sample Preparation: Dissolve a known amount of the synthesis batch in the diluent to a concentration within the calibration range.
Analysis: Inject the standards and samples onto the equilibrated HPLC system.
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve. Purity can be assessed by the area percentage of the main peak.
Conclusion and Future Perspectives
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a strategically important intermediate, providing a gateway to a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein offer a robust and reproducible pathway for its synthesis via Friedel-Crafts acylation and its subsequent conversion into a pyridazinone derivative. The bifunctional nature of this intermediate, however, opens the door to a much broader range of synthetic possibilities, including the synthesis of other heterocyclic systems like pyrroloimidazolones and pyrrolopyrimidinones.[12][13] As the demand for novel therapeutics continues to grow, the importance of well-characterized and versatile building blocks like 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid will undoubtedly increase, making it a valuable asset in the arsenal of the modern medicinal chemist.
References
El-Hashash, M. A., El-Gendy, A. M., & El-Bassiouny, F. A. (2007). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
El-Hashash, M. A., El-Gendy, A. M., & El-Bassiouny, F. A. (Year not available). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate.
SIELC Technologies. (2018, February 16). Separation of 4-[2-(Acryloyloxy)ethoxy]-4-oxobutanoic acid on Newcrom R1 HPLC column. SIELC.
BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
Wikipedia contributors. (2023, December 29). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(3), 135-143.
Stipanovic, R. D., & Giam, C. S. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320.
Google Patents. (1998, March 6). Pharmaceutical compositions containing 4-oxobutanoic acids.
Sigma-Aldrich. (n.d.).
Google Patents. (n.d.). Process for producing 4-amino-3-oxo-butanoic acid ester.
Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(11), 103401.
The Synthetic Versatility of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Multifunctional Building Block In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Compounds that po...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Compounds that possess multiple, orthogonally reactive functional groups serve as powerful starting points for the construction of complex molecular architectures. 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, a γ-keto acid, is one such versatile precursor. Its structure, featuring a nucleophilically activatable ketone, a readily derivatizable carboxylic acid, and a substituted aromatic ring, offers a rich platform for a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the synthesis and synthetic applications of this valuable intermediate, with a particular focus on its utility in the construction of biologically relevant heterocyclic systems.
The strategic placement of the ethoxy and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, which can be exploited to fine-tune the reactivity and ultimately the biological activity of its downstream derivatives. This guide will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to adapt and innovate upon these methodologies.
Physicochemical Properties & Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is essential for its effective use in synthesis. The following table summarizes key computed and expected properties.
Soluble in many organic solvents (e.g., THF, acetone, ethanol), and aqueous base.
General chemical principles
pKa
~4-5 (for the carboxylic acid)
Estimated
Note: Experimental data for this specific compound is not widely available. The provided data is based on the properties of structurally similar molecules and theoretical calculations.
Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
The most direct and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[1][3] The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The regioselectivity of the acylation is directed by the activating and ortho-, para-directing ethoxy group, with the para-position being favored due to reduced steric hindrance from the adjacent methyl group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
This protocol is based on established procedures for the synthesis of structurally similar compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid and 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid.[1][2][4]
Materials:
2-Ethoxy-1-methylbenzene (o-cresyl ethyl ether)
Succinic anhydride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), concentrated
Deionized water
Sodium sulfate (Na₂SO₄), anhydrous
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with gentle stirring.
Formation of the Acylium Ion Complex: In a separate beaker, dissolve succinic anhydride (1.0 eq.) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The succinic anhydride will react with AlCl₃ to form the reactive electrophile.
Aromatic Electrophilic Substitution: After the addition is complete, add 2-ethoxy-1-methylbenzene (1.0 eq.) dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains at 0 °C.
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching and Workup: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (3-4 eq.). This will hydrolyze the aluminum complexes and quench the reaction. Perform this step in a well-ventilated fume hood as HCl gas will be evolved.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
Washing: Wash the combined organic layers with deionized water, followed by a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the product as a crystalline solid.
Applications in the Synthesis of Heterocyclic Compounds
The true synthetic power of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid lies in its ability to serve as a precursor to a variety of heterocyclic systems. The presence of both a ketone and a carboxylic acid allows for condensation reactions with binucleophiles to form five- and six-membered rings, which are core structures in many pharmaceuticals.
Synthesis of Pyridazinone Derivatives
A prominent application of 4-aryl-4-oxobutanoic acids is the synthesis of pyridazinone derivatives.[5] These heterocycles are known for their diverse biological activities. The synthesis involves a condensation reaction with a hydrazine derivative, which proceeds via the formation of a hydrazone at the ketone, followed by intramolecular cyclization via amide formation with the carboxylic acid.
Caption: Synthesis of a pyridazinone derivative from the title compound.
This protocol is adapted from the synthesis of the analogous 4-methoxy derivative.[4]
Materials:
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
Hydrazine hydrate (80% solution in water)
Ethanol
Standard laboratory glassware for reflux
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq.) in ethanol.
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq.).
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-(4-Ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.
Synthesis of Bicyclic Pyrrolo-fused Heterocycles
4-Aryl-4-oxobutanoic acids are also valuable precursors for the synthesis of bicyclic nitrogen-containing heterocycles, such as pyrroloimidazolones and pyrrolopyrimidinones.[6][7] These reactions involve condensation with aliphatic N,N-diamines of varying linker lengths. The reaction typically proceeds through the formation of an initial salt, followed by two dehydration steps to form an amide intermediate and finally the cyclized product.
Caption: General workflow for the synthesis of bicyclic heterocycles.
This protocol is conceptual and based on the general methodology described for other 4-aryl-4-oxobutanoic acids.[6][7]
Materials:
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
1,2-Diaminoethane
Benzene or Toluene (as aprotic solvent)
Sealed vessel reactor or Dean-Stark apparatus
Procedure:
Reaction Setup: In a sealed reaction vessel or a flask equipped with a Dean-Stark trap, combine 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq.) and 1,2-diaminoethane (1.1 eq.) in a suitable aprotic solvent like toluene.
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be removed azeotropically, driving the reaction to completion. In a sealed vessel, the reaction can be carried out at elevated temperatures (e.g., 130 °C) for a shorter duration.[6]
Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture. The product may precipitate upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Conclusion and Future Outlook
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of two key functional groups make it an ideal starting material for the construction of a wide range of heterocyclic compounds, particularly pyridazinones and other nitrogen-containing ring systems of interest in medicinal chemistry. The protocols and conceptual frameworks provided in this application note serve as a robust starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to new chemical entities. The continued exploration of the reactivity of this and similar γ-keto acids will undoubtedly lead to the discovery of new bioactive molecules and innovative synthetic methodologies.
References
BenchChem. (2025).
Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)
Amal'chieva, L. N., & Egorova, A. Y. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(6), 103201.
Desai, R. D., & Wali, M. A. (1937). Studies in the friedel-crafts reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143.
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)
Synthesis of 3-(4-ethoxy-3-methylbenzoyl)propionic acid: An Application Note and Protocol
Introduction 3-(4-ethoxy-3-methylbenzoyl)propionic acid is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a substituted be...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(4-ethoxy-3-methylbenzoyl)propionic acid is a valuable intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a substituted benzoyl moiety linked to a propionic acid chain, makes it a versatile building block in medicinal chemistry and materials science. This application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-ethoxy-3-methylbenzoyl)propionic acid via the Friedel-Crafts acylation of 2-ethoxy-1-methylbenzene with succinic anhydride. The causality behind experimental choices, safety considerations, and a comprehensive reference list are included to ensure scientific integrity and reproducibility.
Reaction Principle: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3][4] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring of 2-ethoxy-1-methylbenzene. The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2][5]
The mechanism involves the following key steps:
Formation of the Acylium Ion: Aluminum chloride, a potent Lewis acid, reacts with succinic anhydride to form a highly reactive acylium ion. This species is a powerful electrophile.
Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxy-1-methylbenzene attacks the acylium ion. The ethoxy and methyl groups are ortho-, para-directing activators, and the acylation is expected to occur predominantly at the position para to the ethoxy group and ortho to the methyl group, driven by both electronic and steric effects.
Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to regenerate the aromatic ring, yielding the final product.
The use of an acid anhydride as the acylating agent is common in industrial settings as they are generally less corrosive and easier to handle than acyl chlorides.[1]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar aroylpropionic acids.[6]
Materials and Reagents
Reagent/Material
Chemical Formula
Molecular Weight ( g/mol )
CAS Number
Supplier
2-Ethoxy-1-methylbenzene
C₉H₁₂O
136.19
611-14-3
Sigma-Aldrich
Succinic Anhydride
C₄H₄O₃
100.07
108-30-5
Alfa Aesar
Anhydrous Aluminum Chloride
AlCl₃
133.34
7446-70-0
Acros Organics
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Fisher Scientific
Hydrochloric Acid (conc.)
HCl
36.46
7647-01-0
VWR Chemicals
Sodium Hydroxide
NaOH
40.00
1310-73-2
J.T. Baker
Methanol
CH₃OH
32.04
67-56-1
EMD Millipore
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
7757-82-6
Sigma-Aldrich
Equipment
Three-neck round-bottom flask (500 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer with heating mantle
Ice bath
Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
pH paper
Rotary evaporator
Safety Precautions
Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas.[7][8][9][10] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
Succinic anhydride is harmful if swallowed and can cause severe skin burns and eye damage.[11][12][13] It may also cause allergic skin reactions and respiratory irritation. Handle in a well-ventilated area with appropriate PPE.
2-Ethoxy-1-methylbenzene is a flammable liquid and may be harmful if swallowed or inhaled.[14][15][16][17] Keep away from ignition sources.
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Hydrochloric acid is highly corrosive. Handle with extreme care.
Step-by-Step Procedure
Reaction Setup:
In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of aluminum chloride.
To the flask, add anhydrous aluminum chloride (29.34 g, 0.22 mol).
Add 150 mL of anhydrous dichloromethane (DCM) to the flask.
Addition of Reactants:
In a separate beaker, dissolve succinic anhydride (10.0 g, 0.1 mol) in 50 mL of anhydrous DCM.
Transfer this solution to the dropping funnel.
Cool the flask containing the aluminum chloride suspension to 0-5 °C using an ice bath.
Slowly add the succinic anhydride solution from the dropping funnel to the stirred AlCl₃ suspension over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
After the addition is complete, add 2-ethoxy-1-methylbenzene (13.62 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes, again maintaining the temperature below 10 °C.
Reaction:
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux (approximately 40 °C for DCM) and maintain reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
After 4 hours, cool the reaction mixture to room temperature and then further cool it in an ice bath.
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker, with vigorous stirring. This will decompose the aluminum chloride complex.
Separate the organic layer using a separatory funnel.
Extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers and wash with water (2 x 100 mL).
Purification:
Dry the combined organic layer over anhydrous sodium sulfate.
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
For further purification, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or toluene.[6] The solid product can also be purified by dissolving it in a 5% aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding hydrochloric acid.[6]
Expected Yield
Based on similar reactions, a yield of 60-70% of the purified product can be expected.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(4-ethoxy-3-methylbenzoyl)propionic acid.
Conclusion
The Friedel-Crafts acylation of 2-ethoxy-1-methylbenzene with succinic anhydride provides an effective and straightforward route to 3-(4-ethoxy-3-methylbenzoyl)propionic acid. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the synthesis of other aroylpropionic acids.
References
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
Redox. Safety Data Sheet Aluminium Chloride Revision 5, Date 06 Sep 2022. [Link]
Aditya Birla Chemicals. material safety data sheet aluminium chloride, anhydrous. [Link]
Adamo, M. F. A., & Duffy, E. F. (2006). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. Organic Letters, 8(22), 5157–5159. [Link]
A Simple Guide to Friedel-Crafts Acylation Reactions. (n.d.). Retrieved from [Link]
Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part II. The Condensation of Succinic Anhydride with the Methyl Ethers of Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135–143. [Link]
Stack Exchange. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Chemistry Stack Exchange. [Link]
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). [Link]
Wang, Y., Zhang, R., Chen, Y., Feng, Y., & Xu, J. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 695941. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Strategic Importance
4-aryl-4-oxobutanoic acids (also known as
-aroylpropionic acids) are critical synthetic intermediates, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen , as well as bioactive pyridazinones and lactones. Synthesized primarily via the Friedel-Crafts acylation of succinic anhydride, these compounds frequently suffer from specific impurity profiles: unreacted aromatic hydrocarbons, aluminum salts, and structural isomers.
This guide provides high-fidelity protocols for the crystallization and purification of this compound class. Unlike generic acid crystallizations, these protocols leverage the specific keto-acid functionality to maximize rejection of metal ions and isomeric byproducts.
Physicochemical Profiling & Solubility Logic
To design an effective crystallization, one must exploit the dual functionality of these molecules: the carboxylic acid tail (hydrophilic, pH-sensitive) and the aryl-ketone head (lipophilic,
-stacking capable).
Solubility Trends
Solvent System
Solubility Behavior at 25°C
Solubility Behavior at Boiling
Application Utility
Water
Insoluble (< 0.1 mg/mL)
Moderate to High
Anti-solvent or recrystallization solvent for highly polar derivatives.
Ethanol/Methanol
Moderate
Very High
Primary solvent for thermal recrystallization.
Aq. NaHCO₃ (5%)
Soluble (as carboxylate salt)
N/A
Critical: Used for "pH-Swing" purification to remove non-acidic organics.
Toluene/Benzene
Low to Moderate
High
Good for rejecting polar impurities; risk of solvate formation.
Acetic Acid
Moderate
High
Excellent for removing colored impurities and aluminum traces.
Expert Insight: The presence of the ketone carbonyl at the C4 position allows for intramolecular hydrogen bonding, which can lead to "oiling out" if the cooling rate is too rapid in non-polar solvents.
Protocol 1: The "pH-Swing" Isolation (Primary Purification)
Objective: To isolate the target acid from the crude Friedel-Crafts reaction mass while quantitatively rejecting unreacted aromatic starting materials and neutral byproducts.
Mechanism
This method utilizes the pKa (~4.5) of the carboxylic acid.[1][2] By converting the acid to its water-soluble sodium salt, lipophilic impurities (which lack an acidic proton) remain in the organic phase and are washed away.
Step-by-Step Workflow
Dissolution: Suspend the crude, dried solid (or reaction quench mass) in 5% aqueous Sodium Bicarbonate (NaHCO₃) . Use 10 mL per gram of solid. Stir until effervescence ceases and the solid is mostly dissolved.
Note: If a gummy solid remains, this is likely the unreacted hydrocarbon or neutral polymer.
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble aluminum salts or tars.
Organic Wash: Extract the aqueous filtrate twice with Ethyl Acetate or Diethyl Ether (0.5 vol equivalent).
Critical Checkpoint: The product is in the Aqueous Layer . Discard the organic layer (contains unreacted aromatics).
Acidification (Precipitation): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
Observation: The product will precipitate as a thick white/off-white solid.
Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.
Workflow Visualization
Figure 1: The pH-Swing purification logic selectively isolates the acidic product from neutral organic impurities.
System A (Standard): Ethanol (95%) or Ethanol/Water (80:20).
System B (High Purity): Glacial Acetic Acid (Best for removing color).
System C (Polymorph Study): Benzene or Toluene (Use with caution; typically yields different polymorphs or solvates).
Step-by-Step Methodology (Ethanol/Water System)
Saturation: Place 5.0 g of the semi-pure acid in a round-bottom flask. Add Ethanol (95%) in small portions (start with 15 mL) while heating to reflux (boiling).
Dissolution: Continue adding hot ethanol until the solid just dissolves. If the solution is colored, add activated charcoal (0.1 g), reflux for 5 mins, and filter hot through Celite.
Nucleation Control: Remove from heat.
Option A (Flash Crystallization): Cool rapidly in an ice bath. Yields small crystals, higher occlusion of impurities.
Option B (Equilibrium Crystallization): Allow to cool slowly to room temperature over 2 hours.
Anti-Solvent Addition (Optional): If crystallization is poor at RT, add warm Water dropwise until a faint turbidity persists, then cool to 4°C.
Harvesting: Filter the crystals using a Buchner funnel.
Washing: Wash the cake with cold solvent mixture (Ethanol/Water 1:1).
Caution: Do not wash with pure ethanol as it may redissolve the product.
Polymorphism Note
Research indicates that 4-aryl-4-oxobutanoic acids can exhibit polymorphism. For example, 3-benzoylpropionic acid crystallizes in the monoclinic
space group.[3] Rapid cooling often traps metastable forms. For consistent bioavailability (drug development), slow cooling (0.5°C/min) is recommended to achieve the thermodynamically stable form.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: The product separates as a liquid oil droplet rather than crystals upon cooling.
Cause: The temperature exceeds the metastable limit, or the solvent polarity is too mismatched (liquid-liquid phase separation).
Solution:
Seeding: Add a few seed crystals of the pure acid at the cloud point.
Reheat and Dilute: Reheat the mixture to dissolve the oil, add slightly more solvent (dilution), and cool more slowly.
Change Solvent: Switch from Ethanol/Water to Toluene or Chlorobenzene .
Issue: Persistent Aluminum Contamination
Symptom: Ash content is high; product has a greyish tint.
Cause: Residual Aluminum Chloride from the Friedel-Crafts step.
Solution: Recrystallize from 10% Hydrochloric Acid or wash the organic extract with 0.1M EDTA solution before the final crystallization.
References
Synthesis and structural investigation of 3-benzoylpropionic acid. CrystEngComm, 2023. Link
A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives. Organic Process Research & Development, 2004. Link
Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid (Fenbufen). US Patent 4,621,154. Link
Solubility of Organic Compounds (Acidity/Basicity Principles). University of Calgary Chemistry Guide. Link
Application Note: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid in Heterocycle Synthesis
Executive Summary 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, specifically serving as the critical intermediate for the synthesis of pyridazinon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, specifically serving as the critical intermediate for the synthesis of pyridazinone-based phosphodiesterase (PDE) inhibitors . These heterocycles are pivotal in the development of cardiotonics (inodilators) and anti-inflammatory agents (PDE3/4 inhibitors).
This guide provides an optimized, scalable workflow for the synthesis of Compound 1 via Friedel-Crafts succinoylation and its subsequent conversion into bioactive heterocycles. Unlike generic protocols, this document addresses the specific regiochemical challenges posed by the 3-methyl-4-ethoxy substitution pattern and offers self-validating quality control steps.
The Chemistry of the Scaffold
Compound 1 is a
-keto acid.[1] Its dual functionality—an aryl ketone and a terminal carboxylic acid—makes it a versatile synthon.
Structural Significance[2]
Lipophilicity Tuning: The ethoxy group provides a distinct lipophilic profile compared to the more common methoxy analogues (e.g., in Enoximone derivatives), often improving membrane permeability in downstream drug candidates.
Regiochemistry: The 3-methyl group sterically directs electrophilic attack to the para position relative to the ethoxy group during synthesis, ensuring high regioselectivity.[1]
Synthetic Pathway Overview
The primary workflow involves the assembly of the carbon skeleton followed by heterocyclization.
Figure 1: Strategic overview of the synthesis and application of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid.
Protocol A: High-Yield Synthesis of Compound 1
Objective: Synthesis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation.
Materials & Reagents
Reagent
Equiv.
Role
Notes
2-Ethoxytoluene
1.0
Substrate
Must be dry; water kills catalyst.
Succinic Anhydride
1.1
Acylating Agent
Excess ensures complete conversion.
AlCl (Anhydrous)
2.2
Catalyst
Requires >2 equiv due to complexation with carbonyls.
Dichloromethane (DCM)
Solvent
Medium
Preferred over nitrobenzene for easier workup.
HCl (conc.)
Quench
Hydrolysis
Breaks the Al-complex.
Step-by-Step Methodology
Catalyst Activation: In a flame-dried 3-neck flask equipped with an inert gas inlet (N
or Ar) and a dropping funnel, suspend AlCl (2.2 equiv) in anhydrous DCM (5 mL/g of substrate) at 0°C.
Anhydride Addition: Add Succinic Anhydride (1.1 equiv) in one portion. Stir for 15 minutes until the mixture homogenizes slightly.
Substrate Addition (Critical Rate Control): Dissolve 2-Ethoxytoluene (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C.
Why? Rapid addition causes an exotherm that can lead to ortho-acylation or polymerization.
Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn dark orange/red, indicating the formation of the acylium-aluminum complex.
QC Check: TLC (50:50 Hexane:EtOAc). The starting material spot (high R
) should disappear.
Quench & Hydrolysis: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1 ratio). Stir vigorously for 1 hour. The aluminum complex will decompose, precipitating the crude acid as a white/off-white solid.
Isolation:
Extract the aqueous layer with DCM (3x).
Combine organic layers and wash with 10% NaHCO
(3x). Note: The product is an acid and will move into the aqueous base layer.
Separate the basic aqueous layer and acidify it carefully with conc. HCl to pH ~2. The pure acid will precipitate.
Filter the solid, wash with cold water, and dry.
Data Specifications
Yield: Typical isolated yields range from 75–85% .
Appearance: White to pale cream crystalline powder.
Melting Point: 130–135°C (Analogous methoxy derivative melts ~128°C; ethoxy is typically slightly higher).
Protocol B: Heterocycle Synthesis (Pyridazinones)
Objective: Cyclization of Compound 1 to 6-(4-ethoxy-3-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Significance: This is the core scaffold for PDE3 inhibitors (e.g., analogues of Pimobendan/Levosimendan).
Mechanism of Action
The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate, followed by an intramolecular attack on the carboxylic acid (or ester) to close the ring.
Figure 2: Stepwise mechanism of the cyclocondensation reaction.
Experimental Procedure
Setup: Dissolve Compound 1 (10 mmol) in Ethanol (30 mL).
Use fresh, anhydrous AlCl (should smoke in air). Dry DCM over CaH.
Polyacylation
Excess anhydride or high temp.
Strictly control temperature (<5°C) during addition.
Sticky Solid in Step B
Incomplete cyclization.
Extend reflux time; ensure hydrazine is not old (hydrazine carbonate formation).
Regioisomer Impurities
Ortho-attack on toluene ring.
The 3-methyl group usually blocks ortho attack, but ensure slow addition to favor thermodynamic control.
References
Friedel-Crafts Acylation Mechanisms: Olah, G. A. "Friedel-Crafts and Related Reactions."[2] Wiley-Interscience.
Synthesis of Pyridazinone PDE Inhibitors: Sircar, I., et al.[3] "Cardiotonic agents.[4][5] 6. Inhibition of phosphodiesterase III by 4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones." J. Med. Chem. 1987, 30, 1023.
Analogous Methoxy-Derivative Protocols: El-Hashash, M. A., et al. "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Journal of Chemical Research.
General Heterocycle Synthesis
-Keto Acids: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier.
Disclaimer: All protocols involve hazardous chemicals (AlCl
, Hydrazine). Perform all work in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Topic: Troubleshooting
Quenching & Workup
Ticket ID: AL-FC-ACYL-001
Lead Scientist: Dr. A. Vance
Introduction: The Aluminum Trap
Welcome to the technical support hub for Friedel-Crafts acylations. If you are synthesizing keto acids (e.g., via succinic or glutaric anhydride), you are likely facing the "Aluminum Trap."
into soluble . The layers should clarify immediately.
Method B (The Filter Aid): If the emulsion persists due to organic particulates, add Celite® 545, stir for 5 minutes, and filter through a sintered glass funnel.
Q3: My keto acid is acid-sensitive. I cannot use strong HCl. What now?
Diagnosis: Need for a mild, neutral-pH chelation workup.
Solution: The Rochelle Salt Workup .[4][6][7]
Instead of relying on pH to solubilize aluminum, you use a ligand exchange. Tartrate binds
more tightly than your product does.
Protocol:
Quench reaction carefully with minimal water.
Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt). Use ~50 mL per gram of
used.
Stir vigorously for 1–2 hours at room temperature.
Result: The aluminum enters the aqueous layer as a soluble tartrate complex. The layers will separate cleanly without strong acid.
Module 2: The Keto Acid Purification Strategy
Critical Warning: A common mistake in keto acid synthesis is losing the product during the base wash.
Q4: I washed my organic layer with NaOH to remove the aluminum, and my product yield is near zero.
Diagnosis: Product extraction into the aqueous waste.
Explanation: Your product is a keto acid. In the presence of NaOH, it deprotonates to form a carboxylate salt (
), which is water-soluble. You washed your product down the drain.
Q5: How do I turn this solubility into a purification feature?
Strategy: Use the Acid-Base Swing to isolate pure keto acid without column chromatography.
Step-by-Step Protocol:
Quench: Pour reaction into Ice/HCl. Separate layers.
Extraction (Forward): Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM. Combine organic layers.
Purification (The Swing):
Extract the organic layer with saturated Sodium Carbonate (
) or 1M NaOH.
Phase Check: Your product is now in the Aqueous layer. Impurities (unreacted hydrocarbons, tars) remain in the Organic layer.
Discard the organic layer.
Precipitation: Acidify the aqueous layer carefully with Conc. HCl to pH 1.
The keto acid will precipitate as a solid (or oil out).
Isolation: Filter the solid or re-extract with fresh EtOAc.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct workup based on your substrate's sensitivity.
Figure 1: Decision tree for Aluminum Chloride workup and Keto Acid purification.
Module 4: Comparative Data
Select your quench method based on the scale and chemical nature of your keto acid.
Feature
Acid Quench (HCl)
Rochelle Salt
Fieser Workup
Primary Use
Standard Friedel-Crafts
Acid-sensitive substrates
Small scale / Hydride reductions
Aluminum State
Soluble cation
Soluble Tartrate Complex
Granular Aluminate precipitate
pH Environment
Highly Acidic (pH < 1)
Neutral (pH 7–8)
Basic (pH > 10)
Speed
Fast
Slow (Requires 1–2 hr stirring)
Fast
Risk
Degradation of labile groups
High cost for large scale
"Keto Acid" may dissolve in precipitate matrix
Emulsion Risk
Low (if pH stays low)
Very Low
Moderate (if stoichiometry is off)
References
Friedel-Crafts Acylation of Acenaphthene (Succinic Anhydride)
Fieser, L. F.; Martin, E. L.[8] Organic Syntheses1940 , 20, 1.
Demonstrates the use of nitrobenzene and acid workup for keto acids.
Intramolecular Friedel-Crafts Acylation
Organic Syntheses2010, 87, 193-200.
Modern application showing handling of aluminum complexes.
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
General Workup of Aluminum Hydride/Halide Reactions
University of Rochester, Department of Chemistry. Not Voodoo X: Workup Guides.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SUC-OPT-2026
Subject: Thermal Control Strategies for Selectivity (N- vs. O- vs. C-Acylation)
Part 1: The Core Directive (The Thermal Switch)
Welcome to the technical support center. You are likely here because your succinic anhydride (SA) reaction yielded a cyclic imide when you wanted an acid, or a polymer when you wanted a ketone.
In succinic anhydride acylation, temperature is not just a rate accelerator; it is a selectivity switch.
The reaction landscape is governed by two competing driving forces:
Kinetic Control (Low Temp,
): Favors nucleophilic attack and ring opening. This produces Succinamic Acids (with amines) or Mono-esters (with alcohols).
Thermodynamic Control (High Temp,
): Favors dehydration and entropy-driven ring closure. This produces Succinimides or drives Friedel-Crafts rearrangements.
Quick Reference: Temperature Optimization Matrix
Target Product
Substrate
Optimal Temp
Catalyst/Additive
Critical Constraint
Succinamic Acid (Open Chain)
Amine
None / Mild Base
Avoid heat to prevent cyclization.
Succinimide (Cyclic)
Amine
Reflux ()
Acetic Anhydride / NaOAc
Requires dehydration; thermodynamic sink.
Mono-Succinate (Ester)
Alcohol
DMAP / TEA
High temp causes diester formation.
Aryl Ketone (Friedel-Crafts)
Arene
(Stoichiometric)
Exothermic; high temp causes polymerization.
Part 2: Mechanism & Logic (Visualized)
To troubleshoot, you must visualize the pathway. The following diagram illustrates the bifurcation point where temperature dictates the fate of the intermediate.
Figure 1: The "Thermal Switch" mechanism.[1] Low temperatures trap the open-chain acid. High temperatures provide the activation energy to eliminate water and close the ring.
Part 3: Troubleshooting Guides & FAQs
Module A: N-Acylation (Amines)
Q: I am trying to synthesize a succinamic acid linker for a protein conjugate, but I see cyclic succinimide impurities. Why?
Diagnosis: Your reaction temperature is too high, or you are using a dehydrating solvent/workup.
The Fix:
Maintain reaction temperature at
to .
Avoid reflux.
Crucial: Do not use acetic anhydride as a co-solvent; it promotes ring closure chemically, mimicking the effect of high heat [1].
Q: My reaction with a sterically hindered amine is too slow at room temperature. Can I heat it?
The Risk: Heating increases the rate but also the risk of imide formation.
The Fix: instead of heat, use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at room temperature. This lowers the activation energy for the ring opening without supplying the thermal energy required for ring closure [2].
Module B: Friedel-Crafts Acylation (Aromatics)
Q: I am reacting benzene with succinic anhydride using
. The reaction mixture turned into a black tar. What happened?
Diagnosis: Thermal runaway leading to polymerization. Friedel-Crafts acylation is highly exothermic.
The Fix:
Protocol Adjustment: Add the catalyst slowly at
.
Allow the reaction to warm to Room Temperature (RT) only after the addition is complete.
Do not reflux unless the substrate is highly deactivated.
Q: My yield is stuck at ~50%. Adding more anhydride doesn't help.
Diagnosis: Catalyst sequestration. The product (a ketone) complexes with the Lewis Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), removing it from the cycle.
The Fix: This is not a temperature issue; it is a stoichiometry issue. You must use
equivalents of (1 eq for the anhydride, 1 eq to complex the product) [3].
Module C: O-Acylation (Alcohols)
Q: I want the mono-ester, but I keep getting the di-ester. Is temperature the culprit?
Diagnosis: Yes. High temperatures increase the kinetic energy of the second carboxylic acid group, allowing it to overcome the activation barrier for a second esterification.
The Fix:
Run the reaction at
.
Use a high dilution of the alcohol.
Use Succinic Anhydride in excess (1.5 eq) to statistically favor the mono-attack.
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis of Succinamic Acid (Kinetic Control)
Target: Open-chain modification of an amine.
Preparation: Dissolve 1.0 eq of Amine in Dichloromethane (DCM) or THF.
Thermal Setpoint: Cool solution to
in an ice bath.
Addition: Add 1.1 eq of Succinic Anhydride and 1.1 eq of Triethylamine (TEA).
Why TEA? It acts as a proton scavenger, driving the equilibrium toward the amide.
Reaction: Stir at
for 30 mins, then allow to warm to (RT).
Checkpoint: Monitor by TLC.[2] If starting material remains after 4 hours, add 0.1 eq DMAP. Do not heat.
Workup: Wash with 0.1 M HCl (cold). The product is in the organic layer.[2]
Protocol 2: Synthesis of N-Substituted Succinimide (Thermodynamic Control)
Target: Cyclic imide formation.
Preparation: Mix 1.0 eq Amine and 1.2 eq Succinic Anhydride in Toluene.
Thermal Setpoint:Reflux (
) .
Apparatus: Equip with a Dean-Stark trap .
Why? To physically remove water. Le Chatelier’s principle dictates that removing water drives the equilibrium toward the dehydrated cyclic product [4].
Reaction: Reflux until water collection ceases (typically 4–12 hours).
Protocol 3: Friedel-Crafts Acylation of Anisole
Target: 4-methoxy-4-oxobutanoic acid.
Preparation: Suspend 2.2 eq
in dry DCM at .
Addition: Add 1.1 eq Succinic Anhydride. Stir 15 min.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a lipophilic weak acid belonging to the class of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-keto acids (succinic acid derivatives).[1] Its solubility profile is dominated by two competing structural features: a hydrophobic aryl tail (ethoxy-methyl-phenyl) and a hydrophilic carboxylic acid head.[2][1]
Users frequently encounter precipitation when diluting organic stock solutions into aqueous buffers (e.g., PBS, culture media).[2][1][3] This guide provides mechanistic insights and validated protocols to overcome these solubility barriers, ensuring consistent data in drug discovery and biological screening applications.
Part 1: Solubility Profiling & Solvent Selection
Q: What is the best solvent for preparing a high-concentration stock solution?
A:Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[2][1][3]
Recommendation: Prepare a 50 mM to 100 mM stock solution in anhydrous DMSO.
Mechanism: The compound possesses a polar ketone and an ionizable carboxylic acid.[2][1][3] DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice energy of the aryl core without ionizing the acid, maintaining stability during storage.[2][1][3]
Alternative:Ethanol (EtOH) is a viable secondary solvent but is more volatile.[2][1][3] Avoid using alcohols if the compound will be stored for long periods, as slow esterification of the carboxylic acid can occur over months at room temperature.[2][1][3]
Q: Why does the compound precipitate immediately upon addition to PBS or cell culture media?
A: This is a classic "Solubility Cliff" caused by pH and lipophilicity (LogP) mismatch.[2][3]
The Science: The estimated LogP of the ethoxy analog is approximately 2.3–2.5 (based on the methoxy analog's LogP of ~2.05 [1]).[2][3] In its protonated (uncharged) state, the compound is poorly water-soluble.[2][3]
The Trap: Most stock solutions are pH-neutral or slightly acidic.[2][1][3] When you spike a high concentration (e.g., 10 mM) into a neutral buffer (pH 7.4), the compound may not ionize fast enough to solubilize before the hydrophobic effect drives the molecules to aggregate and precipitate.[2][3]
Q: Can I use water as a solvent?
A:No, not directly.
The free acid form is practically insoluble in water.[2][1][3] However, it is highly soluble in alkaline aqueous solutions (pH > 8.[2][3]0) where it exists as a carboxylate anion.[2][1][3]
Pro Tip: If you strictly require an aqueous stock, you must convert the compound to its sodium salt in situ using 1 equivalent of NaOH, or dissolve in a basic buffer (e.g., 0.1 M NaHCOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Issue 1: "Cloudiness" appears after 1:1000 dilution into Media[1][2][3]
Diagnosis: Rapid precipitation due to local high concentration (supersaturation) at the injection site.[2][1][3]
Protocol: The "Step-Down" Dilution Method
Do not inject 100% DMSO stock directly into the final media.[2][1][3] Use an intermediate dilution step to smooth the transition.[2][1][3]
Start: 50 mM Stock in DMSO.
Intermediate: Dilute 1:10 into PBS (pH 7.4) + 5% Solutol HS-15 or Tween-80 .[2]
Result: 5 mM solution (10% DMSO).[2][3] The surfactant prevents immediate aggregation.[2][1][3]
Final: Dilute this intermediate 1:100 into your assay media.
Final Concentration: 50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Issue 2: Compound crashes out in Acidic Media (pH < 5.0)
Diagnosis: Protonation of the carboxylate.[2][1][3]
The pKa of the aliphatic carboxylic acid tail is approximately 4.5–4.8 .[2][3] Below pH 5.0, the equilibrium shifts toward the uncharged (protonated) species, which is insoluble.[2][3]
Solution:
Avoid Acidic Buffers: Ensure your assay buffer is buffered to pH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
7.0 (HEPES or Tris preferred over Phosphate for higher capacity).[1][3]
Carrier Protection: If an acidic environment is biologically necessary, pre-complex the compound with 2-Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-cyclodextrin (HP--CD) .[1] Cyclodextrins encapsulate the hydrophobic tail, maintaining solubility even when the head group is protonated.[2][3]
L of Stock to 90 L of DMSO (Creates 10 mM working solution). Note: Diluting stock with DMSO first ensures accuracy before hitting the water barrier.[1][3]
Final Dilution: Slowly add 10
L of the 10 mM working solution into 990 L of pre-warmed (37°C) PBS while vortexing.
PubChem. (2023).[2][3] 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid Compound Summary. National Library of Medicine.[2][1][3] Retrieved from [Link][2][1]
Ukrainets, I. V., et al. (2021).[2][3] The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Retrieved from [Link]
Tetko, I. V., et al. (2013).[2][3] DMSO Solubility Assessment for Fragment-Based Screening. MDPI Pharmaceuticals.[2][1][3] Retrieved from [Link][2]
Technical Support Center: Succinic Anhydride Acylation Guide
Topic: Preventing Hydrolysis of Succinic Anhydride During Acylation Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Core Directive: The Kinetic Race Against Water As r...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of Succinic Anhydride During Acylation
Role: Senior Application Scientist
Audience: Researchers, Scientists, Drug Development Professionals
Core Directive: The Kinetic Race Against Water
As researchers, we often treat succinic anhydride (SA) as a simple reagent, but in acylation reactions, you are managing a kinetic competition. You are racing the nucleophilic attack of your substrate (alcohol/amine) against the nucleophilic attack of adventitious water.
The Goal: Formation of the hemisuccinate (mono-ester or mono-amide).
The Enemy: Hydrolysis to succinic acid (thermodynamically favored in the presence of water).
The Solution: Rigorous exclusion of moisture and kinetic acceleration of the desired pathway via catalysis.
Part 1: The Anhydrous Ecosystem (Prevention)
Q: I am using "fresh" bottle solvents. Is that sufficient for SA acylation?A:No. "Fresh" simply means the bottle was recently opened; it does not guarantee low water content. Succinic anhydride is highly hygroscopic, and even trace ppm levels of water can initiate a hydrolysis cascade, especially when catalyzed by bases like DMAP.
Requirement: Use anhydrous solvents (DCM, THF, or Pyridine) with water content <50 ppm.
Protocol: Dry solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use, or dispense from a solvent purification system (SPS).
Why? A 0.1% water impurity in 100 mL of solvent introduces ~5.5 mmol of water. If you are reacting 5 mmol of substrate, water is now a stoichiometric reagent, not a trace impurity.
Q: My succinic anhydride has clumped in the bottle. Can I still use it?A:Proceed with extreme caution. Clumping indicates moisture absorption and partial hydrolysis to succinic acid.
The Risk: Succinic acid is a dicarboxylic acid and will not react under standard anhydride acylation conditions (without coupling agents like DCC/EDC). It is dead weight that messes up your stoichiometry.
Correction: Recrystallize the succinic anhydride from dry chloroform or acetic anhydride if purity is critical, or sublime it. If the bottle is old, buy a fresh bottle and store it in a desiccator.
Part 2: Reaction Control & Catalysis (Execution)
Q: Why is the addition of DMAP (4-Dimethylaminopyridine) critical, and can it backfire?A: DMAP is a "nucleophilic catalyst" that is essential for acylating sterically hindered alcohols or slow-reacting nucleophiles.
Mechanism: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is far more susceptible to nucleophilic attack by your substrate than the anhydride itself.
The Trap: This same intermediate is also highly susceptible to hydrolysis. If water is present, DMAP will catalyze the destruction of your anhydride just as fast as it catalyzes the acylation.
Q: Should I heat the reaction to reflux to push it to completion?A:Not immediately.
Recommendation: Start at Room Temperature (RT).
Reasoning: Higher temperatures increase the rate of all reactions, including hydrolysis. If your system isn't perfectly dry, heating accelerates the consumption of SA by water.
Optimization: Monitor by TLC. Only heat to reflux (e.g., in DCM or THF) if the reaction stalls at RT after 2-4 hours.
Part 3: Troubleshooting Specific Failures
Q: I see a white precipitate forming during the reaction in DCM. Is this my product?A:Likely not. This is a classic signature of Succinic Acid formation.
Diagnosis: Succinic anhydride and most organic hemisuccinates are soluble in Dichloromethane (DCM). Succinic acid, however, is poorly soluble in DCM and precipitates out.
Cause: Moisture ingress. The anhydride hydrolyzed, and the resulting acid crashed out.
Immediate Action: Filter the solid.[1] Check its melting point (Succinic Acid mp: ~185°C; Succinic Anhydride mp: ~120°C). If it's acid, you need to dry your system and add excess anhydride.
Q: How do I separate the Succinic Acid byproduct from my Hemisuccinate product?A: This is the most common purification challenge. Both are acids, but they have vastly different solubilities.
The Solubility Switch: Succinic acid is highly water-soluble (83 g/L).[2] Most lipophilic hemisuccinates (e.g., steroid-succinates, lipid-succinates) are water-insoluble.
The Wash Protocol:
Dilute reaction mixture with DCM or Ethyl Acetate.
Wash 3x with slightly acidic water (pH ~3-4, dilute HCl). Note: Avoid strong base washes (NaHCO3) initially, as both the product and byproduct will deprotonate and go into the water layer.
The succinic acid partitions into the water. The hemisuccinate stays in the organic layer.
Dry organic layer over Na2SO4.
Part 4: Validated Master Protocol
Standard Operating Procedure: DMAP-Catalyzed Acylation
Setup: Flame-dry a round-bottom flask and cool under a stream of dry Nitrogen or Argon.
Solvent: Add anhydrous DCM (or THF) via syringe.
Reagents:
Add Substrate (Alcohol/Amine) [1.0 equiv].
Add Triethylamine (TEA) [1.5 - 2.0 equiv] (Acts as an acid scavenger).
Add DMAP [0.1 - 0.2 equiv] (Catalyst).
Initiation: Add Succinic Anhydride [1.2 - 1.5 equiv] as a solid in one portion (or dissolved in minimal dry solvent).
Monitoring: Stir at RT under inert atmosphere. Monitor TLC for disappearance of substrate.
Quench: Once complete, add 1-2 mL of water and stir for 10 mins. (This deliberately hydrolyzes the remaining toxic anhydride into benign succinic acid).
Workup:
Dilute with DCM.
Wash with 1M HCl (removes DMAP/TEA and succinic acid).
Wash with Brine.
Dry over Na2SO4, filter, and concentrate.
Part 5: Visualizing the Pathway
The following diagram illustrates the kinetic competition and the critical decision points for purification.
Caption: Kinetic competition between acylation and hydrolysis. Note that DMAP accelerates both pathways, making moisture exclusion critical.
References
Fieser, L. F.; Martin, E. L. (1937). "Succinic Anhydride".[3][4][5][6] Organic Syntheses, 17, 82. Link
Höfle, G.; Steglich, W.; Vorbrüggen, H. (1978).[4] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 17(8), 569–583.[4] Link
Sommer, A. (2021). "Succinic anhydride esterification troubleshooting". Chemistry Stack Exchange. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7922, Succinic anhydride". PubChem. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: #FC-ACO-4E3M
Subject: Minimizing Side Reactions & Process Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Landscape[2][3]
You are undertaking a Friedel-Crafts Acylation of 1-ethoxy-2-methylbenzene (o-methylphenetole) with succinic anhydride. While this pathway is robust for generating aryl-keto acids (often precursors to lipid-regulating agents or liquid crystals), the specific substitution pattern of your substrate introduces distinct risks: Ether Cleavage (Dealkylation) and Regio-isomerism .[1]
To ensure high purity, you must treat the Ethoxy group as a "labile" functionality in the presence of Lewis acids, rather than a passive directing group.
Reaction Logic & Failure Points (Visualized)[1]
The following diagram maps the critical decision nodes where the reaction diverges from the Product (Target) to Impurities.
Caption: Reaction pathway analysis showing the divergence between the desired acylation (Path 1) and the Lewis-acid mediated ether cleavage (Path 2).
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users synthesizing 4-aryl-4-oxobutanoic acids.
Q1: I am seeing a significant "Phenol" impurity (Loss of Ethyl group). Why?
Diagnosis: You are experiencing Lewis Acid-Mediated Dealkylation .[1]
Technical Insight: Aluminum Chloride (
) is not just a catalyst for acylation; it is a potent reagent for cleaving aryl alkyl ethers.[1] The aluminum coordinates to the ether oxygen, facilitating nucleophilic attack (usually by ) on the ethyl group, releasing ethyl chloride and leaving an aluminum phenoxide.
Corrective Action:
Temperature is Critical: Keep the reaction temperature below 5°C during the addition phase. Dealkylation has a higher activation energy than acylation; keeping it cold favors the C-C bond formation over the C-O bond cleavage.
Order of Addition: Do not mix the ether and
directly without the anhydride present.
Best Practice: Pre-form the acylium complex (Succinic Anhydride +
) in solvent, then slowly add the 1-ethoxy-2-methylbenzene.[1] This ensures the is "busy" with the anhydride.
Quench Quickly: Do not let the reaction stir overnight if conversion is complete. Prolonged exposure to
Target Position: Para to Ethoxy (Position 4).[1] This is electronically favored.[1]
Competitor: Para to Methyl (Position 5).[1]
Corrective Action:
Solvent Selection: Switch from Nitrobenzene to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Nitrobenzene is a polar solvent that can stabilize the transition states of minor isomers, reducing selectivity. Non-polar chlorinated solvents often enhance para-selectivity relative to the strongest donor (Ethoxy).
Steric Control: The target position (4) is less sterically hindered than the position ortho to the ethoxy group (6), but similar to position (5). Lowering the temperature improves the ratio of Kinetic Product (Para-to-Ethoxy) vs. Thermodynamic mixtures.
Q3: The workup resulted in a sticky emulsion that won't separate.
Diagnosis: Incomplete hydrolysis of the Aluminum-Product complex.
Technical Insight: The product is a keto-acid.[1] The aluminum coordinates strongly to both the ketone carbonyl and the carboxylate. Simple water washing creates gelatinous aluminum hydroxides.[1]
Corrective Action:
Acidic Quench: You must pour the reaction mixture into Ice + Conc. HCl . The acid is required to protonate the aluminum species, dissolving them into the aqueous layer as
salts, releasing the organic product.
Filtration: If a solid persists, it might be the product itself (which is often a solid). Do not assume the solid is waste. Filter it, wash with water, and check NMR.
Optimized Experimental Protocol
This protocol is designed to maximize the Acylation:Dealkylation ratio .
(2.5 eq) portion-wise.[1] Note: The mixture may not go clear immediately. Stir for 15-30 mins to allow partial formation of the active electrophile.
Substrate Addition (The "Selectivity" Step):
Dissolve 1-Ethoxy-2-methylbenzene in a small volume of DCM.
Add this solution dropwise to the
/Anhydride mixture.
CRITICAL: Maintain internal temperature < 5°C . If it spikes, stop addition.
Reaction Phase:
Allow the mixture to warm to Room Temperature (20-25°C) slowly.
Stir for 2-4 hours. Monitor by TLC or HPLC.[1] Do not reflux unless conversion is stalled.
Workup (The "Emulsion" Fix):
Prepare a beaker with Crushed Ice + Conc. HCl (approx 10% of total volume).[1]
Pour the reaction mixture slowly into the acidic ice with vigorous stirring.
Observation: The sticky complex should break down; the organic layer will separate, or a white solid (the product) may precipitate directly if it has low solubility in cold DCM.
Purification:
If solid precipitates: Filter, wash with water (to remove Al salts) and cold hexanes (to remove unreacted ether).[1]
If liquid: Separate organic layer
Wash with Brine Dry over Evaporate.[1] Recrystallize from Ethanol/Water or Toluene.[1]
Regioselectivity of Acylation in Substituted Benzenes
Source: Master Organic Chemistry.[1] "Friedel-Crafts Acylation of benzene and substituted benzenes."
URL:[Link]
Cleavage of Ethers by Aluminum Chloride
Source: Wikipedia.[1] "Friedel–Crafts reaction - Dealkylation side reactions."
URL:[Link][1][3][4][5][6]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Recrystallization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Executive Technical Summary
Compound Classification: 4-Aryl-4-oxobutanoic acid derivative.[1][2]
Primary Application: Intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, or complex aromatic building blocks.
Synthesis Context: Typically synthesized via Friedel-Crafts succinoylation of 2-ethoxytoluene (1-ethoxy-2-methylbenzene) with succinic anhydride, catalyzed by
Purification Strategy:
Due to the amphiphilic nature of the molecule (lipophilic ethoxy-methyl-phenyl ring + hydrophilic carboxylic acid tail), a binary solvent system is chemically most sound. The ethoxy group increases lipophilicity compared to the methoxy analog, requiring a slight adjustment in solvent polarity.
Solvent Selection Guide
Solvent System
Role
Suitability Rating
Technical Rationale
Ethanol / Water
Primary
High (Recommended)
The carboxylic acid moiety provides good solubility in hot ethanol. Water acts as an anti-solvent to precipitate the product upon cooling, while keeping inorganic salts (from Friedel-Crafts) in solution.
Ethyl Acetate / Hexane
Secondary
Moderate
Excellent for removing non-polar organic impurities (e.g., unreacted 2-ethoxytoluene). However, yield may be lower if the acid functionality causes strong dimerization in non-polar media.
Toluene
Tertiary
Low
Useful only if the product is heavily contaminated with very non-polar side products. Requires high temperatures; risk of "oiling out" is higher.
Acetic Acid
Special
High (Specific)
Effective for very crude, dark material. The acid solvent suppresses ionization, but removal requires extensive washing or lyophilization.
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
Add Absolute Ethanol slowly while heating to boiling (approx. 78°C).
Target: Use the minimum amount of EtOH required to dissolve the solid completely. (Estimated ~30–50 mL).[2]
Note: If the solution remains cloudy due to inorganic salts (Al-salts), perform a hot filtration immediately through a pre-warmed funnel/Celite pad.
Decolorization (Optional):
If the solution is dark brown/red (common in Friedel-Crafts), add 0.5 g activated charcoal.
Reflux for 5–10 minutes.
Hot filter to remove charcoal.
Precipitation (Anti-solvent Addition):
Maintain the clear filtrate at near-boiling temperature.
Add hot
dropwise until a persistent turbidity (cloudiness) just appears.
Add a few drops of EtOH to clear the turbidity (restore solution).
Crystallization (Nucleation):
Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).
Critical: Do not shock-cool in an ice bath immediately; this causes "oiling out" (formation of a gummy liquid instead of crystals).
Once at room temperature, cool in an ice bath (0–4°C) for 1 hour to maximize yield.
Isolation:
Filter the white/off-white crystals via vacuum filtration (Buchner funnel).
Wash the cake with cold 20% EtOH/Water mixture (
mL).
Dry in a vacuum oven at 45°C for 12 hours.
Troubleshooting & Diagnostics
Q: The product is "oiling out" (forming a sticky gum) instead of crystallizing.
Cause: The cooling rate was too fast, or the solvent mixture is too rich in water (anti-solvent), forcing the lipophilic product out as a liquid phase before it can organize into a lattice.
Fix: Re-heat the mixture until clear. Add a small amount of Ethanol (solvent).[2] Scratch the inner wall of the flask with a glass rod to induce nucleation. Cool very slowly (wrap the flask in a towel).
Q: The product has a persistent pink/red hue.
Cause: Trace phenols or oxidation byproducts from the ethoxy-toluene starting material.
Fix: Recrystallization alone may not remove this. Perform a base-acid wash before recrystallization: Dissolve crude in 1M NaOH (aq), wash with Ethyl Acetate (to remove organics), then re-acidify the aqueous layer with HCl to precipitate the acid. Then recrystallize.
Q: Low yield (<50%).
Cause: Too much Ethanol was used, keeping the product in solution.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to recover a second crop.
Process Visualization (Flowchart)
Caption: Optimized recrystallization workflow for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, emphasizing hot filtration and controlled cooling.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol?A: Yes, Methanol is a viable alternative. However, Ethanol is generally preferred for this class of compounds because its boiling point (78°C) is higher than Methanol (65°C), allowing for a steeper solubility curve (better recovery upon cooling). Methanol may also pose a higher risk of esterification if catalytic acid is present.
Q2: How do I confirm the structure after purification?A: Standard characterization should show:
1H NMR (DMSO-d6): A characteristic triplet (~1.2 ppm) and quartet (~4.0 ppm) for the ethoxy group; a singlet (~2.2 ppm) for the methyl group; two triplets (~2.5 and 3.2 ppm) for the succinoyl chain (
); and aromatic protons in the 7.0–8.0 ppm range.
Melting Point: Expect a sharp melting point. While the exact value for the ethoxy derivative is specific, the methoxy analog melts around 129°C [1]. The ethoxy analog should be in a similar range (likely 120–135°C).
Q3: Is the compound light-sensitive?A: Most 4-oxobutanoic acids are stable, but the electron-rich aromatic ring (ethoxy/methyl substituted) can be prone to slow oxidation. Store the purified solid in amber vials away from direct light.
References
PubChem. (n.d.).[3] 4-(4-Methylphenyl)-4-oxobutanoic acid.[2][3][4][5] Retrieved from [Link] (Baseline physical properties for the parent methyl-phenyl derivative).
PrepChem. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link] (Demonstrates ethanol recrystallization for substituted 4-oxobutanoic acids).
Technical Guide: 1H NMR Characterization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
The following technical guide provides an in-depth structural analysis and comparative assessment of the 1H NMR spectrum for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid . This document is designed for application scie...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural analysis and comparative assessment of the 1H NMR spectrum for 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid . This document is designed for application scientists and medicinal chemists requiring rigorous structural verification data.[1][2]
Executive Summary
4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (also known as 3-(4-ethoxy-3-methylbenzoyl)propionic acid) is a critical intermediate in the synthesis of phenoxy-based PPAR agonists and sulfonylurea derivatives.[1][2] In drug development, the precise characterization of this Friedel-Crafts acylation product is essential to distinguish it from potential regioisomers (e.g., acylation ortho to the methyl group) which possess distinct biological activities.[1][2]
This guide compares the 1H NMR spectral performance of this compound against its methoxy-analog and potential regioisomeric impurities.[1][2] It establishes a self-validating protocol for confirming the para-substitution pattern essential for downstream efficacy.
Structural Characterization & Assignment
The definitive identification of this molecule relies on the distinct coupling patterns of the 1,2,4-trisubstituted aromatic ring and the characteristic ethoxy side chain.[1][2]
Theoretical vs. Experimental Shift Data (CDCl₃)
The following data correlates the experimental values of the closely related analog 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid with the calculated shifts for the target ethoxy derivative.
Note: The shift from a singlet at 3.90 ppm (Methoxy analog) to a quartet/triplet system (Ethoxy) is the primary QC checkpoint for derivative verification.
Signal Assignment Logic (DOT Visualization)
The following diagram illustrates the flow of logic used to assign the aromatic region, distinguishing the target product from potential isomers.
Caption: Logic flow for verifying the 1,2,4-trisubstituted aromatic pattern characteristic of the target compound.
Comparative Performance Analysis
This section compares the 1H NMR method against alternative analytical techniques and solvent systems to demonstrate why specific protocols are chosen.
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent significantly alters the spectral resolution, particularly for the labile carboxylic acid proton.[1][2]
Feature
Chloroform-d (CDCl₃)
DMSO-d₆
Recommendation
Acid Proton (-COOH)
Often broad, weak, or invisible due to exchange.[1][2]
Expert Insight: For final QC release, DMSO-d₆ is preferred because quantifying the -COOH proton (integration 1.[1][2]0) confirms the succinyl chain integrity and rules out esterification byproducts (e.g., ethyl ester formation during workup).[1][2]
Comparison 2: Regioisomer Differentiation (NMR vs. LC-MS)
In the Friedel-Crafts synthesis, the succinyl group can theoretically attack ortho to the methyl group (position 2) rather than para to the ethoxy group (position 4), though the latter is electronically favored.[1][2]
LC-MS Performance: Both isomers have identical Mass/Charge (m/z 250.29 [M+H]+).[1][2] LC-MS cannot definitively distinguish them without a known standard for retention time comparison.[1][2]
NMR Performance:
Target (4-isomer): Two deshielded protons (H2, H6) and one shielded proton (H5).[1][2]
Impurity (2-isomer): The symmetry changes.[1][2] The proton between the Methyl and Ethoxy would appear as a singlet.[1][2]
Verdict: 1H NMR is the superior and required technique for structural validation of the substitution pattern.[1]
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.
Sample Preparation[1][2][3]
Mass: Weigh 10–15 mg of the dried solid product.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (v/v).
Reasoning: DMSO ensures the carboxylic acid is visible and integrates correctly.[1][2]
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended solids will distort the baseline.[1][2]
Reference: Verify the TMS peak is set to 0.00 ppm.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 5.0 seconds .
Critical: The carboxylic acid proton has a long T1 relaxation time.[1][2] A short D1 (e.g., 1s) will under-integrate the COOH signal, leading to false purity calculations.[1][2]
Scans (NS): 16 or 32 scans are sufficient for >98% purity.[1][2]
Spectral Width: -2 to 14 ppm (to capture the acid peak).[1][2]
QC Workflow Diagram
Caption: Step-by-step Quality Control workflow for releasing batches of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid.
References
ChemicalBook . Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate Synthesis and Spectral Data. Retrieved from [1][2]
PubChem . 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[1][2] Retrieved from [1][2]
IR Spectroscopy Profiling of Aryl Gamma-Keto Acids: A Diagnostic Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: 3-Benzoylpropionic Acid and Structural Analogues Executive Summary: The "Double Carbonyl" Challe...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: 3-Benzoylpropionic Acid and Structural Analogues
Executive Summary: The "Double Carbonyl" Challenge
Aryl gamma-keto acids (e.g., 3-benzoylpropionic acid) represent a critical structural class in medicinal chemistry, serving as precursors for pyrrolidinones, peptidomimetics, and Friedel-Crafts acylation products. Their infrared (IR) analysis presents a unique challenge: the "Double Carbonyl" signature .[1]
Unlike simple ketones or acids, these molecules possess two distinct carbonyl environments—an aryl ketone and a carboxylic acid—separated by a flexible ethylene bridge. This guide compares the spectral performance of aryl gamma-keto acids against their metabolic precursors (anhydrides), structural isomers (pseudo-acid lactols), and simple analogues. We provide a self-validating protocol to distinguish the open-chain pharmacophore from its potential cyclic tautomers.
To interpret the spectrum accurately, one must understand the "tug-of-war" between electronic effects and intramolecular forces.
The Aryl Ketone Moiety (Ar-C=O)
Conjugation Effect: The carbonyl group is directly attached to an aromatic ring. Resonance delocalization of
-electrons from the ring into the carbonyl antibonding orbital weakens the C=O bond order.
Result: A "Red Shift" (lower frequency) to 1680–1690 cm⁻¹ , compared to aliphatic ketones (~1715 cm⁻¹).[2]
The Carboxylic Acid Moiety (-COOH)
Dimerization: In solid-state (KBr/ATR), carboxylic acids exist almost exclusively as hydrogen-bonded dimers. This strong H-bonding weakens the C=O bond.
The Overlap Problem: The conjugated ketone and the acid dimer peaks often overlap, creating a broad, complex band or a split peak depending on the resolution and specific crystal packing.
The Gamma-Interaction (The Hidden Variable)
Gamma-keto acids can undergo ring-chain tautomerism , cyclizing to form a hydroxylactone (pseudo-acid).
Cyclization Shift: If cyclized, the carbonyl becomes a 5-membered lactone (gamma-lactone). Ring strain increases the frequency to ~1770–1780 cm⁻¹ , drastically changing the spectral profile.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the diagnostic peaks of 3-benzoylpropionic acid against its common synthetic impurities and structural isomers.
Vs. Anhydrides: The most common failure mode in synthesis is incomplete hydrolysis of the anhydride intermediate. The presence of a high-frequency doublet (>1780 cm⁻¹) is the "smoking gun" for unreacted anhydride.
Vs. Lactols: If the broad "hairy" acid OH band disappears and is replaced by a sharper alcohol OH peak (~3400 cm⁻¹) + a shift of the carbonyl to ~1775 cm⁻¹, the molecule has cyclized. This often happens in acidic solutions or upon heating.
Visualization: Spectral Decision Tree
The following diagram outlines the logic flow for identifying the correct structure from an unknown spectrum.
Figure 1: Diagnostic logic flow for validating Aryl Gamma-Keto Acids against common impurities.
Experimental Protocol: The Dual-Phase Validation
Standard solid-state IR (KBr) can sometimes mislead due to crystal packing forces that force dimerization. To fully validate the structure and rule out spontaneous cyclization, a Dual-Phase approach is recommended.
Phase 1: Solid State (Morphology Check)
Objective: Confirm the presence of the carboxylic acid dimer and conjugated ketone.
Preparation: Grind 1-2 mg of dry sample with 100 mg dry KBr (spectroscopic grade). Press into a translucent pellet. Alternatively, use a Diamond ATR accessory with high clamp pressure.
mass spectrometry analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid Introduction In the landscape of pharmaceutical research and drug development, the precise characterizatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of novel chemical entities are paramount. 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is a molecule of interest, featuring a keto-acid structure that presents unique analytical challenges. Its accurate analysis is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This guide provides a senior application scientist's perspective on the mass spectrometric analysis of this compound, comparing it with other viable analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to aid researchers in selecting the most appropriate method for their specific needs.
Part 1: Mass Spectrometry (MS) - The Gold Standard for Sensitivity and Specificity
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier technique for the analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid. This is due to its unparalleled sensitivity and selectivity, allowing for detection at trace levels even in complex biological matrices.
The Rationale Behind the LC-MS/MS Approach
The choice of LC-MS/MS is deliberate. The molecule's polarity, conferred by the carboxylic acid group, makes it amenable to reversed-phase liquid chromatography for separation from matrix components. The subsequent tandem mass spectrometry (MS/MS) analysis provides two layers of specificity: the selection of the precursor ion (the molecule's mass) and the detection of its unique fragment ions.
Electrospray ionization (ESI) is the preferred method for this analyte.[1] ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for selection in the first quadrupole.[2] Given the acidic nature of the carboxylic acid moiety, ESI in negative ion mode ([M-H]⁻) is the logical choice. This is because the acidic proton is readily lost, forming a stable carboxylate anion, which leads to a strong and consistent signal. While Atmospheric Pressure Chemical Ionization (APCI) is an alternative, it is generally better suited for less polar molecules.[2]
Predicted Fragmentation Pattern
Upon collisional activation in the MS/MS scan, the [M-H]⁻ ion of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (exact mass: 238.0892 g/mol ) is expected to fragment in a predictable manner. The primary fragmentation pathways for aromatic ketones often involve cleavage alpha to the carbonyl group.[3]
Key expected fragmentations include:
Loss of H₂O (18 Da): A common loss from carboxylic acids.
Loss of CO₂ (44 Da): Decarboxylation of the butanoic acid chain.
Cleavage at the carbonyl group: This can lead to the formation of the 4-ethoxy-3-methylbenzoyl fragment.
These characteristic fragments provide a unique "fingerprint" for the molecule, enabling highly selective detection using Multiple Reaction Monitoring (MRM).
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a robust method for the quantification of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid in a research setting.
1. Sample Preparation (e.g., from Plasma)
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a clean vial for analysis. This simple protein precipitation is often sufficient due to the high selectivity of the MS/MS detection.
2. LC-MS/MS Instrumentation and Conditions
HPLC System: Agilent 1290 Infinity or equivalent.[4]
Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.[4]
Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or similar reversed-phase column.[4]
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Methanol with 0.1% formic acid.
Gradient: Start at 45% B, ramp to 95% B over 6 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization Mode: ESI Negative.
Key MS Parameters:
IonSpray Voltage: -4500 V
Source Temperature: 550 °C
Curtain Gas: 35 psi
Collision Gas: Medium
MRM Transitions:
Analyte: Q1: 237.1 m/z → Q3: [Fragment 1 m/z], Q3: [Fragment 2 m/z] (To be determined via infusion and optimization).
Internal Standard: Corresponding transition.
3. Data Analysis
Quantification is performed by integrating the peak areas of the analyte and internal standard.
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
The concentration of the analyte in the unknown samples is then determined from this curve.
LC-MS/MS Workflow Diagram
Caption: Fig 1: LC-MS/MS workflow for quantitative analysis.
Part 2: Alternative Analytical Techniques
While LC-MS/MS is superior for many applications, other techniques offer distinct advantages and may be more suitable depending on the research question and available resources.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the analysis of aromatic compounds.
Principle: The method relies on the chromatographic separation of the analyte on a reversed-phase column, followed by detection using a UV-Vis spectrophotometer. The aromatic ring and carbonyl group in 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid provide strong chromophores, making it well-suited for UV detection (typically around 254 nm).
Methodology: A typical HPLC-UV method would involve similar chromatographic conditions as the LC-MS/MS method.[5] Quantification is based on the peak area relative to a calibration curve of known standards.
Advantages: Lower cost of instrumentation and maintenance compared to MS; simpler operation.
Limitations: Significantly lower sensitivity and selectivity than MS. It is susceptible to interference from co-eluting compounds that also absorb at the analytical wavelength, making it less suitable for complex matrices without extensive sample cleanup.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high chromatographic resolution.
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. However, 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid is not sufficiently volatile or thermally stable for direct GC analysis due to its carboxylic acid group.[6] Therefore, derivatization is mandatory.[7][8]
Methodology: The carboxylic acid is typically converted into a more volatile and stable ester (e.g., a methyl or silyl ester) prior to injection.[9][10] After separation on the GC column, the analyte is ionized, usually by Electron Ionization (EI), a "hard" ionization technique that produces a rich fragmentation pattern useful for structural confirmation against libraries.[11]
Advantages: Excellent chromatographic separation; provides detailed mass spectra for structural elucidation.
Limitations: Requires an additional derivatization step, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for definitive structure elucidation.
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.
Methodology: A purified sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Quantitative NMR (qNMR) can also be used for concentration determination by comparing the integral of an analyte peak to that of a certified internal standard.[12]
Advantages: Non-destructive; provides unambiguous structural confirmation; qNMR can be a primary ratio method of measurement without the need for an identical analyte standard.
Limitations: Inherently low sensitivity, requiring significantly more sample (micrograms to milligrams) than MS (picograms to nanograms).[12] It is not suitable for trace analysis and is a low-throughput technique.
Part 3: Comparative Analysis
The choice of analytical technique is a critical decision that impacts data quality, throughput, and cost. The following table and diagram provide a comparative overview to guide this selection process.
This decision tree illustrates the logical process for choosing the most appropriate analytical technique based on the primary research objective.
Caption: Fig 2: Decision tree for analytical method selection.
Conclusion
For the analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid, LC-MS/MS emerges as the most powerful and versatile technique, offering the high sensitivity and selectivity required for demanding applications in drug development and research. Its ability to detect and quantify the analyte at very low concentrations in complex biological fluids makes it indispensable for pharmacokinetic and metabolism studies.
However, the other techniques hold their own in specific contexts. HPLC-UV is a cost-effective and reliable workhorse for routine quality control and analysis of bulk materials where concentration levels are high. GC-MS, despite the need for derivatization, provides excellent separation and valuable spectral information for structural confirmation. Finally, NMR remains the ultimate authority for unambiguous structure elucidation, albeit at the cost of sensitivity and throughput.
As a senior scientist, the recommendation is not to view these techniques as mutually exclusive but as complementary tools in the analytical arsenal. A comprehensive characterization of a new chemical entity like 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid would ideally involve NMR for initial structural verification, followed by the development of a robust, validated LC-MS/MS method for all subsequent quantitative studies.
References
Eisman, M., & Rember, W. C. (n.d.).
Nakamura, S., et al. (n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
Buchanan, D. N., & Thoene, J. G. (1981). Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection.
Cavaliere, B., et al. (2021).
Miyagi, M., et al. (n.d.). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed.
Li, M., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
Shlyapnikov, Y. A., et al. (2021).
Unknown Author. (n.d.).
A. R. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
Santa, T. (2011).
Unknown Author. (n.d.). Mass Spectrometry Ionization Methods.
Unknown Author. (n.d.).
Unknown Author. (2023).
Unknown Author. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
Precision Purity Analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid: A Stability-Indicating HPLC Guide
Executive Summary: The Challenge of Keto-Acid Intermediates In the synthesis of advanced pharmaceutical intermediates, 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (hereafter referred to as EMPOBA ) represents a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Challenge of Keto-Acid Intermediates
In the synthesis of advanced pharmaceutical intermediates, 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (hereafter referred to as EMPOBA ) represents a critical checkpoint. Structurally, it is a
-keto acid formed via Friedel-Crafts succinoylation of 2-ethoxytoluene. Its purity is paramount because any unreacted starting material or regioisomeric byproducts will carry forward, complicating downstream cyclization (typically to tetralone derivatives).
This guide objectively compares the industry-standard Optimized Gradient RP-HPLC Method (The "Product") against legacy alternatives like Isocratic LC and Titration. We demonstrate why the gradient approach is the only viable option for stability-indicating analysis, offering superior resolution of the critical regioisomer and starting material.
Chemical Context & Impurity Genealogy
To understand the analytical requirement, we must understand the synthesis. EMPOBA is synthesized by reacting 1-ethoxy-2-methylbenzene with succinic anhydride .
Critical Impurities:
Starting Material (SM): 1-Ethoxy-2-methylbenzene. Highly non-polar; elutes late.
Regioisomer (RI): 4-(3-Ethoxy-2-methylphenyl)-4-oxobutanoic acid. Chemically very similar; elutes close to the main peak.
Hydrolysis Products: While the ketone is stable, the ethoxy group is robust. The primary degradation pathway is decarboxylation (rare under standard storage) or oxidation.
Visualization: Impurity Origins
The following diagram maps the synthesis pathway and potential impurity origins, dictating our separation strategy.
Figure 1: Synthesis pathway of EMPOBA showing the origin of critical impurities (Starting Material and Regioisomer).
Method Comparison: The "Product" vs. Alternatives
We evaluated three methodologies for the purity analysis of EMPOBA.
This method utilizes a C18 column with an acidic mobile phase gradient.
Mechanism: Acidic pH (2.5) suppresses the ionization of the carboxylic acid tail, ensuring sharp peak shape (high efficiency). The gradient (Acetonitrile ramp) ensures the elution of the non-polar Starting Material (SM) within a reasonable runtime.
Status:Gold Standard .
Method B: Isocratic RP-HPLC (Alternative 1)
Uses a fixed ratio of Buffer:ACN (e.g., 50:50).
Flaw: If the organic content is low enough to separate the Regioisomer, the non-polar SM elutes extremely slowly (>40 mins) or broadens into the baseline. If organic is high, the Regioisomer co-elutes with the Target.
Method C: Acid-Base Titration (Alternative 2)
Standard alkalimetric titration.
Flaw:Non-specific. It detects the carboxylic acid functionality. It cannot distinguish between the Target, the Regioisomer (also an acid), or residual Succinic Acid reagent. It yields "False High" purity.
Comparative Performance Data
Parameter
Method A (Gradient HPLC)
Method B (Isocratic HPLC)
Method C (Titration)
Specificity
High (Separates all impurities)
Moderate (Co-elution risk)
None (Total Acid only)
Resolution (Rs) (Target vs. Regio)
> 2.5
< 1.5 (Marginal)
N/A
Run Time
18.0 min
> 45.0 min (for SM elution)
10.0 min
LOD (Impurity A)
0.05%
0.1%
N/A
Suitability
Release Testing & Stability
Quick Check only
Raw Material Assay only
Detailed Experimental Protocol (Method A)
This protocol is validated for specificity, linearity, and precision.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1 column).
Column Temp: 30°C.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Aromatic ketone
transition).
Injection Volume: 10 µL.
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Orthophosphoric Acid (). Filter through 0.45 µm membrane.
Why pH 2.5? The pKa of the carboxyl group is approx 4.5. At pH 2.5, the acid is >99% protonated (neutral), preventing peak tailing caused by secondary silanol interactions.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
70
30
Initial Hold
2.0
70
30
Isocratic for Polar Impurities
12.0
20
80
Ramp to elute SM
15.0
20
80
Wash
15.1
70
30
Re-equilibration
20.0
70
30
End of Run
Sample Preparation
Diluent: Water:Acetonitrile (50:50 v/v).
Standard Stock: 0.5 mg/mL of EMPOBA Reference Standard in Diluent.
Sample Solution: 0.5 mg/mL of test sample in Diluent. Sonicate for 5 mins to ensure complete dissolution of the non-polar starting material residues.
Workflow Logic & Troubleshooting
The following decision tree illustrates the logic applied during method development to arrive at Method A.
Figure 2: Method development logic. The choice of pH 2.5 and Gradient elution is driven by the analyte's acidity and the hydrophobicity of the starting material.
Troubleshooting Guide
Problem: Peak Tailing on the Main Peak.
Root Cause:[1] Mobile phase pH is too high (close to pKa) or column void.
Fix: Ensure pH is
2.5. Replace column if guard is clogged.
Problem: Ghost Peak at ~14 mins.
Root Cause:[1] Carryover of the Starting Material (1-Ethoxy-2-methylbenzene) from a previous high-concentration injection.
Fix: Add a needle wash step with 100% ACN.
Problem: Baseline Drift.
Root Cause:[1] UV absorption of the buffer at 254 nm (unlikely with Phosphate) or refractive index effects.
Fix: Ensure reference wavelength is off (or set to 360 nm/100 nm) to compensate.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Compound Data). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Technical Comparison: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid vs. Methoxy Analog
[1] Executive Summary In the optimization of aroylpropionic acid scaffolds—common precursors for tetralones, COX inhibitors, and PPAR agonists—the choice between a methoxy and an ethoxy substituent on the aryl ring is of...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the optimization of aroylpropionic acid scaffolds—common precursors for tetralones, COX inhibitors, and PPAR agonists—the choice between a methoxy and an ethoxy substituent on the aryl ring is often treated as a trivial homologous exchange. However, this structural modification exerts significant leverage over both synthetic process safety and downstream pharmacokinetic (PK) profiles .[1]
This guide compares 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid (Compound E) against its Methoxy analog (Compound M) .[1]
Key Finding: While Compound M offers higher aqueous solubility, it presents a distinct process risk during Friedel-Crafts acylation due to Lewis Acid-mediated
-demethylation.[1] Compound E demonstrates superior thermal stability during synthesis and an enhanced lipophilic profile suitable for blood-brain barrier (BBB) penetration or membrane permeability, albeit with reduced aqueous solubility.[1]
Physicochemical Profile
The transition from a methoxy to an ethoxy group introduces a methylene unit (
), altering the lipophilicity and crystal packing energy.[1]
Compound M is preferred for initial aqueous-based in vitro assays without co-solvents.[1]
Process State
Solid (mp ~129°C)
Solid (mp ~115-120°C)
Ethoxy chains often disrupt crystal lattice energy, slightly lowering melting points compared to methoxy analogs.[1]
*Melting points are approximate and dependent on polymorphs/purity.
Synthetic Viability: The Friedel-Crafts Challenge
The synthesis of both compounds typically involves the Friedel-Crafts acylation of the corresponding toluene ether (2-methylanisole vs. 2-ethoxytoluene) with succinic anhydride.[1]
The "Demethylation" Risk
A critical, often overlooked variable is the compatibility of the alkoxy group with Aluminum Chloride (
).
Compound M Risk: Aryl methyl ethers are prone to
-demethylation by strong Lewis acids (, ) at elevated temperatures, leading to the phenolic impurity 4-(4-hydroxy-3-methylphenyl)-4-oxobutanoic acid .[1] This impurity is difficult to purge due to similar solubility profiles.[1]
Compound E Advantage: The ethyl group is sterically bulkier and electronically slightly more robust against nucleophilic attack by the aluminum complex, resulting in cleaner reaction profiles at reflux temperatures.
Reaction Pathway & Side Reactions[1][2][3]
Figure 1: Friedel-Crafts Acylation pathway highlighting the thermal risk of O-dealkylation, which is more prevalent in the Methoxy analog.[1]
Metabolic & Biological Interface[1]
From a medicinal chemistry perspective, the switch affects metabolic soft spots.
Metabolic Stability (Microsomal Stability)[1][4]
Compound M (Methoxy): The methyl group on the oxygen is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), leading to rapid
-demethylation.[1] The resulting phenol is often rapidly glucuronidated and excreted.
Compound E (Ethoxy): While
-deethylation occurs, the rate is typically slower than demethylation.[1] However, the ethyl group introduces a new metabolic vector: hydroxylation on the ethyl chain, though this is generally minor compared to the dealkylation pathway.
Pharmacokinetics
Compound E is the superior choice if the goal is Central Nervous System (CNS) exposure or extended half-life, as the increased LogP facilitates BBB crossing and reduces renal clearance of the parent compound.
Figure 2: Metabolic fate.[1] The rate of the CYP -> Phenol step is typically faster for the Methoxy analog.
Experimental Protocols
Protocol A: Robust Synthesis of Compound E (Ethoxy Analog)
Rationale: This protocol utilizes a lower temperature addition to prevent kinetic dealkylation, followed by a controlled reflux.[1]
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step:
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.
Solvation: Charge Succinic Anhydride (10 mmol) and DCM (20 mL). Cool to 0°C in an ice bath.
Catalyst Addition: Add
(22 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1] The solution will turn yellow/orange.
Substrate Addition: Add 2-Ethoxy-1-methylbenzene (11 mmol) dropwise via syringe pump over 20 minutes, maintaining internal temperature <5°C.
Reaction: Remove ice bath. Allow to warm to Room Temperature (RT) for 1 hour. If conversion is low (check TLC), heat to mild reflux (40°C) for 2 hours.
Note: For the Methoxy analog, DO NOT exceed 35°C to avoid demethylation.
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (100 mL, 1N). Stir vigorously for 30 minutes until the aluminum complex breaks and a white precipitate forms.
Isolation: Filter the solid. Wash with cold water (
mL) and Hexanes ( mL) to remove unreacted ether.[1]
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: HPLC Separation Method
Rationale: Due to the lipophilicity difference, a gradient method is required to separate the Ethoxy analog from potential phenolic impurities.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
BenchChem Technical Support. (2025).[1][2] A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. BenchChem. Link[1]
Liu, J., et al. (2023).[1][3] The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC PubMed Central. Link (Generalized reference for Methyl/Ethyl effects).[1]
Friedel, C., & Crafts, J. M. (1877).[1][4][5] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Compt. Rend., 84, 1392.[1] (Foundational Chemistry).[1][2]
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Reference for ester/ether metabolic stability).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
Target Compound: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
Chemical Class:
-Keto Acid (Arylbutanoic Acid Derivative)
Primary Application: Synthetic intermediate (likely via Friedel-Crafts acylation) for non-steroidal anti-inflammatory drugs (NSAIDs) or specific signaling pathway inhibitors.[1]
This guide provides a scientifically grounded approach to the Thin Layer Chromatography (TLC) analysis of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid.[1] Unlike simple neutral compounds, this molecule possesses a dual-functional nature : a lipophilic aromatic ether tail and a highly polar, ionizable carboxylic acid head.[1] This duality necessitates a specialized mobile phase to prevent "tailing" (streaking) and ensure accurate Rf determination.[1]
The following protocols compare three distinct solvent systems to optimize resolution from common synthetic impurities, specifically the starting material (1-ethoxy-2-methylbenzene ) and the acylating agent (succinic anhydride ).[1]
Comparative Analysis of Mobile Phase Systems
The choice of mobile phase is the critical determinant of separation efficiency.[1] The table below compares the performance of three standard systems for this specific class of keto-acids.
*SM = Starting Material (1-Ethoxy-2-methylbenzene)
**SA = Succinic Anhydride[1]
Expert Insight: The Mechanism of Tailing
In System A , the carboxylic acid proton (
) interacts strongly with the silanol groups () on the silica gel surface via hydrogen bonding.[1] This reversible adsorption causes the spot to "drag" or streak.[1]
In System B , the addition of Acetic Acid (1%) suppresses the ionization of the target compound's carboxylic acid and saturates the silica's active sites.[1] This forces the target molecule to travel as a neutral dimer or discrete species, resulting in a sharp, measurable Rf value.[1]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system . If the reference standard (or a similar homolog like 4-(4-methylphenyl)-4-oxobutanoic acid) does not migrate to the expected Rf, the system is invalid (e.g., wet silica, incorrect solvent ratio).[1]
Co-Spotting Validation: If available, spot the starting material (1-ethoxy-2-methylbenzene) in an adjacent lane and a "co-spot" (mix of product + starting material) in the center lane.[1]
Development:
Elute until the solvent front reaches 1 cm from the top.[1]
Remove and air dry immediately.[1] Do not use heat initially if you plan to use iodine, as it evaporates.[1]
Visualization & Analysis:
UV (254 nm): The aromatic ring and the conjugated ketone will quench fluorescence, appearing as dark spots on a green background.[1]
Bromocresol Green Stain: Dip the plate.[1] The carboxylic acid (Target) will turn yellow on a blue background.[1] The starting material (Neutral) will not change color.[1] This confirms the functional group identity.
Visualization of Separation Logic
The following diagram illustrates the chromatographic separation process and the interaction logic that dictates the choice of System B.
Figure 1: Decision logic for mobile phase selection. System B neutralizes the acidic interaction with silica, allowing distinct separation of the target keto-acid from non-polar precursors and polar byproducts.[1]
Concentrate sample; ensure 254 nm (shortwave) is used, not 365 nm.
"Ghost" spots
Degradation on silica.
4-oxo-acids are generally stable, but avoid prolonged exposure to acidic silica; develop immediately.[1]
References
Friedel-Crafts Acylation Mechanisms
Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1][2][3][4][5] Wiley-Interscience.[1] (Classic reference for the synthesis of aryl-keto acids).[1][4]
Standard Synthesis Protocol: 4-(4-Methylphenyl)-4-oxobutanoic acid (a close structural analog) is a standard undergraduate synthesis.[1][4] See: Journal of Chemical Education, "Friedel-Crafts Acylation of Toluene". [1]
TLC of Carboxylic Acids
Sherma, J., & Fried, B.[1] "Handbook of Thin-Layer Chromatography."[1] Marcel Dekker, Inc.[1] (Defines the requirement for acidified mobile phases for acidic analytes).
Compound Data (Structural Analogs)
PubChem.[1][6] "4-(4-Methylphenyl)-4-oxobutanoic acid."[1][4][6][7][8] (Used as the primary reference for Rf behavior of the 4-aryl-4-oxobutanoic acid class). [1]
ChemicalBook.[1][6][9] "Ethyl 4-(4-methoxy-3-methylphenyl)-4-oxobutanoate."[1][9] (Reference for the existence of the specific ethoxy/methyl substitution pattern). Link
UV-Vis absorption maxima of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
Technical Comparison Guide: UV-Vis Absorption Maxima of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid Executive Summary & Chemical Context Compound Identity: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid Chemical Class...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: UV-Vis Absorption Maxima of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Executive Summary & Chemical Context
Compound Identity: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
Chemical Class:
-Keto Acids / Aromatic Butyric Acid Derivatives
Primary Application: Pharmaceutical intermediate, likely associated with the synthesis of Zolpidem analogs or non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to Fenbufen.
This guide provides a technical analysis of the UV-Vis spectral characteristics of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid. As a specific ethyl-ether derivative, direct spectral data is often conflated with its methyl-ester or methoxy-analogs. This guide synthesizes experimental data from structural homologs to establish a reliable spectral baseline for identification and purity analysis.
Spectral Characteristics & Comparative Analysis
The UV-Vis absorption profile of this compound is governed by the 4-ethoxy-3-methylbenzoyl chromophore. The carbonyl group conjugated with the electron-rich benzene ring (activated by the ethoxy auxochrome) results in a significant bathochromic (red) shift compared to non-alkoxy analogs.
Predicted vs. Experimental Absorption Maxima (
)
Compound
Structure / Substituents
(MeOH/EtOH)
Transitions
Target Compound
4-Ethoxy, 3-Methyl
276 – 282 nm
(K-band)
Comparator A (Zolpidem Int.)
4-Methyl (No Alkoxy)
254 nm
Comparator B (Methoxy Analog)
4-Methoxy, 3-Methyl
~276 nm
Comparator C (Fenbufen)
4-Phenyl (Biphenyl)
~280 nm
Technical Insight:
The Alkoxy Effect: The presence of the ethoxy group at the para position exerts a strong mesomeric (+M) effect, pushing the primary absorption band from ~254 nm (seen in the methyl analog) to the 275–282 nm range.
The Methyl Effect: The 3-methyl group provides a weak inductive (+I) effect. Being meta to the carbonyl, it causes minimal steric inhibition of resonance, maintaining the planarity required for strong UV absorption.
Solvent Dependence: Expect a slight hypsochromic (blue) shift in water/acidic media compared to methanol due to hydrogen bonding stabilization of the ground state n-electrons on the carbonyl oxygen.
Experimental Protocol: Determination of
& Molar Absorptivity
Objective: To accurately determine the
and Molar Extinction Coefficient () for purity assessment.
Reagents & Equipment
Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade).
The following diagram outlines the logical flow for validating the UV method for this specific intermediate, ensuring distinction from common impurities (like the non-ethoxy precursor).
Caption: Decision tree for distinguishing the target ethoxy-compound from its methyl-precursor using UV spectral shifts.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Vijay Bhaskar Naidu, M., et al. (2011). UV-Visible Spectrophotometric Analysis of Zolpidem Tartrate in Pharmaceutical Formulation. Research J. Pharm. and Tech. 4(6). Retrieved from [Link][1][2][3][4][5][6]
Comparative Guide: Elemental Analysis Methodologies for C13H16O4 Verification
Executive Summary This guide objectively compares analytical methodologies for establishing the elemental composition and bulk purity of a small molecule drug candidate with the molecular formula C₁₃H₁₆O₄ (MW: 236.26 g/m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide objectively compares analytical methodologies for establishing the elemental composition and bulk purity of a small molecule drug candidate with the molecular formula C₁₃H₁₆O₄ (MW: 236.26 g/mol ). While traditional Combustion Analysis (CHNS/O) remains the regulatory gold standard for establishing nominal purity, modern Quantitative NMR (qNMR) offers superior specificity for detecting non-combustible impurities and solvates. This document provides theoretical calculations, experimental protocols, and a decision matrix for researchers selecting the optimal validation pathway.
Part 1: Theoretical Framework & Calculation
Before initiating experimental work, the theoretical elemental composition must be established as the baseline for validation.
Target Molecule: C₁₃H₁₆O₄ (e.g., Scopoletin acetate or specific phenylpropanoid esters).
Element
Count
Atomic Mass ( g/mol )
Total Mass Contribution
Weight % (Calculated)
Acceptance Range (±0.4%)
Carbon
13
12.011
156.143
66.09%
65.69% – 66.49%
Hydrogen
16
1.008
16.128
6.83%
6.43% – 7.23%
Oxygen
4
15.999
63.996
27.09%
N/A*
Total
236.267
100.00%
*Note: Oxygen is often calculated by difference in standard CHN analysis, though direct oxygen analysis (pyrolysis) is possible.
Part 2: Method A – Automated Combustion Analysis (The Gold Standard)
Status: Required by most high-impact journals (e.g., J. Med. Chem.) and regulatory bodies for new chemical entities (NCEs).
1. Principle of Operation
The sample is combusted at high temperature (>900°C) in an oxygen-enriched atmosphere. Carbon converts to CO₂, Hydrogen to H₂O. These gases are separated via gas chromatography (GC) and detected via Thermal Conductivity Detection (TCD).
2. Experimental Protocol (Self-Validating System)
Step 1: System Conditioning. Purge the combustion train with Helium (carrier gas). Run three "blank" cycles to remove atmospheric nitrogen/moisture.
Step 2: Calibration (The K-Factor). Weigh 2.00–3.00 mg of Acetanilide or Sulfanilamide (certified standards) into tin capsules. Run in triplicate to establish the response factor (K-factor). Validation Check: Standard deviation between runs must be <0.1%.
Step 3: Sample Preparation.
Dry C₁₃H₁₆O₄ sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.
Weigh exactly 2.50 mg (±0.005 mg) into a tin capsule. Fold hermetically to exclude air.
Step 4: Execution. Load into the autosampler. Set furnace to 950°C (oxidation) and 650°C (reduction, Cu column).
Step 5: Data Analysis. Compare "Found" values against "Calculated" values from Part 1.
Part 3: Method B – Quantitative NMR (qNMR) (The Modern Alternative)
Status: Accepted by pharmacopeias (USP <761>) and an increasing number of journals as a substitute for Combustion Analysis, provided purity is explicitly calculated.
1. Principle of Operation
Unlike combustion, qNMR is non-destructive. It quantifies the molar ratio between the analyte and a certified Internal Standard (IS) by integrating specific proton signals.
2. Experimental Protocol
Step 1: Internal Standard Selection.
For C₁₃H₁₆O₄, avoid signals overlapping with the analyte (likely aromatic region 6.5-7.5 ppm or alkoxy region 3.5-4.0 ppm).
Recommendation:1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).
The following table simulates a scenario where the C₁₃H₁₆O₄ sample contains 0.5% trapped water and 1.0% inorganic salt (NaCl) impurity.
Feature
Method A: Combustion (CHNS)
Method B: qNMR
Method C: HRMS
Primary Output
Weight % of Elements
Weight % Purity (Absolute)
Exact Mass (m/z)
Sample Required
~2.5 mg (Destructive)
~10 mg (Recoverable)
<0.1 mg
Accuracy
High (±0.3%)
High (±0.5%)
High (<5 ppm mass error)
Impurity Detection
Blind to Inorganics. NaCl does not combust; results will look "low" but non-specific.
Specific. Detects organic impurities. Blind to inorganics, but calculation reflects total mass.
Blind. Ionization suppression may hide impurities.
Solvate Detection
Fails. Water/Solvent skews %H and %C.
Excellent. Distinct peaks for residual solvents.
Fails. Solvents lost in source.
Isomer Differentiation
Impossible. Isomers have identical %C/%H.
Possible. Distinct chemical shifts.
Impossible. Same exact mass.
Data Interpretation Case Study
Scenario: You synthesized C₁₃H₁₆O₄ but it retains 2% Dichloromethane (DCM) solvent.
Combustion Analysis: Will show %C lower than expected (DCM is only 14% Carbon vs 66% for analyte) and %H lower. Result: FAIL (<0.4% tolerance).
qNMR: Will show the analyte peaks and a peak at 5.30 ppm (DCM). You can quantify the DCM exactly and correct the purity. Result: PASS (with explanation).
Part 5: Decision Matrix
Use this logic flow to determine the correct analysis path for your C₁₃H₁₆O₄ sample.
Caption: Figure 2. Decision Matrix for selecting the validation method.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
The following guide details the 13C NMR characterization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid , a specific Friedel-Crafts succinoylation product often utilized as an intermediate in the synthesis of non-ster...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the 13C NMR characterization of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid , a specific Friedel-Crafts succinoylation product often utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or lipid-regulating agents.[1]
This guide compares the Target Product against its most common Regioisomer (Impurity) and analyzes solvent effects to ensure precise structural validation.[1]
Synthesis Context: Produced via Friedel-Crafts acylation of 2-ethoxytoluene (1-ethoxy-2-methylbenzene) with succinic anhydride.[1]
Critical Challenge: Distinguishing the target para-acylated product from the sterically hindered ortho-acylated byproduct.
Structural Assignment Strategy
The structure consists of three distinct magnetic environments:
The Succinyl Chain: Two methylene carbons (
and to carbonyls) and two carbonyls (Ketone and Acid).[1]
The Aromatic Core: A trisubstituted benzene ring (1,3,4-substitution pattern).[1]
The Alkoxy/Alkyl Periphery: An ethoxy group and a methyl group.[1]
Comparative Data: Target vs. Regioisomer
The primary "alternative" in a synthesis context is the regioisomer formed by acylation ortho to the ethoxy group.[1] The table below highlights the diagnostic shifts required to rule out this impurity.
Table 1: Diagnostic 13C NMR Shifts (CDCl3, 100 MHz)
Values are estimated based on substituent additivity rules and high-fidelity analogs (e.g., Fenbufen precursors).
Analyst Insight: The most reliable confirmation of the target structure is the Ketone Carbonyl (~196.8 ppm) and the Aromatic C-O (~161.5 ppm) .[1] If you observe a ketone peak >200 ppm, significant ortho-acylation has occurred.[1]
Solvent Comparison: CDCl3 vs. DMSO-d6
Solvent choice drastically affects the chemical shifts of the acidic and carbonyl carbons due to hydrogen bonding.[1]
Personal Protective Equipment (PPE) for Handling 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic Acid
Part 1: Executive Safety Summary Chemical Identity: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid CAS Number: 33446-14-9 Physical State: Solid (Off-white to pale yellow powder) Primary Hazard Class: Irritant (Skin/Eye/R...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
Chemical Identity: 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid
CAS Number: 33446-14-9
Physical State: Solid (Off-white to pale yellow powder)
Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1]
Operational Directive:
Treat this compound as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE) . As a pharmaceutical intermediate, its toxicological profile may not be fully characterized; therefore, Universal Precautions are mandatory. The primary exposure vector is airborne dust during weighing and cutaneous absorption during solution phase handling.
Double Nitrile Gloves Outer: Standard NitrileInner: Extended Cuff
Chemical Goggles (Indirect venting)
Lab Coat + Apron (Tyvek sleeves if splashing likely)
Bulk Handling (>10 g) (e.g., Reactor loading)
P100 Respirator (If open-handling outside hood)
High-Breakthrough Nitrile (8 mil / 0.20 mm)
Face Shield + Goggles
Tyvek Coverall (Disposable)
Part 4: Technical Justification (The "Why")
Glove Selection: Why Nitrile?
For this specific organic acid, Latex is contraindicated . Natural rubber latex has poor resistance to the organic solvents (like Chloroform or DCM) often used to dissolve this acid.
Mechanism: Nitrile provides superior chemical resistance to organic acids and excellent puncture resistance against spatulas/glassware.
Protocol: Change gloves immediately upon splash contact. For solution handling, use the "Double Glove" technique to visualize breaches (wear a colored inner glove and a neutral outer glove).
Respiratory Hierarchy
The solid state of 4-(4-Ethoxy-3-methylphenyl)-4-oxobutanoic acid presents a dust hazard.
Primary Control: The Chemical Fume Hood is the only 100% effective barrier.
Secondary Control: If weighing on an open bench (not recommended), an N95 particulate respirator is the absolute minimum. A surgical mask provides zero protection against chemical inhalation.
Part 5: Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for handling this compound safely, integrating engineering controls with PPE.
Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.
Part 6: Decontamination & Disposal Protocol
Doffing (Removal) Procedure
To prevent secondary contamination (touching your skin with dirty gloves):
Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off, hold in gloved hand, slide finger under remaining glove, peel off).
Hand Wash: Immediately wash hands with soap and water for 20 seconds. Do not use ethanol on bare hands immediately after glove removal, as it can increase skin permeability if trace chemicals are present.
Waste Disposal[3][4][5][6]
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats into the Hazardous Solid Waste bin (labeled "Toxic/Irritant Solids").
Liquid Waste: If dissolved, dispose of in the Organic Waste stream. Do not pour down the sink. This compound is an organic acid and may affect pH limits of municipal discharge.
Part 7: Emergency Response
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
Skin Contact: Brush off loose powder before wetting (to prevent increasing surface area absorption), then wash with soap and water.
Spill Cleanup:
Wear PPE Level 2 (Goggles + Double Gloves).
Cover spill with a wet paper towel (to prevent dust).
Clean area with 1M Sodium Bicarbonate (to neutralize the acid) followed by water.
References
PubChem. (n.d.).[1][3][4] 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid (Analogous Structure Safety Data).[4] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Skeleton. United States Department of Labor. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Washington State University. (n.d.). Organic Acids Safety Guide.[5] WSU Environmental Health & Safety. Retrieved from [Link]